molecular formula C9H13IN2 B2934808 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole CAS No. 1354704-74-7

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

Cat. No.: B2934808
CAS No.: 1354704-74-7
M. Wt: 276.121
InChI Key: LNZSIYAGSABERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C9H13IN2 and its molecular weight is 276.121. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-3-iodo-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2/c1-7-6-9(10)11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZSIYAGSABERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Regioselective Alkylation of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (CAS: 1354704-74-7)

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, ranking among the most frequently occurring heterocycles in FDA-approved drugs. Specifically, 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole serves as a high-value, bifunctional building block. The N1-cyclopentyl group modulates lipophilicity and target-binding kinetics, while the C3-iodo and C5-methyl groups provide orthogonal handles for late-stage palladium-catalyzed cross-couplings and conformational locking (atropisomerism), respectively. This scaffold is notably featured in the synthesis of advanced KRAS G12C inhibitors [1].

However, the synthesis of this molecule presents a classic challenge in heterocyclic chemistry: regiochemical fidelity during N-alkylation . This whitepaper provides a self-validating, mechanistically grounded protocol for the regioselective synthesis of this critical intermediate.

Mechanistic Rationale: Solving the Regioselectivity Challenge

The core challenge in functionalizing 3-iodo-5-methyl-1H-pyrazole [2] lies in its inherent tautomerism. In solution, the proton rapidly exchanges between the two nitrogen atoms, creating an ambident pyrazolide anion upon deprotonation. When reacting with an electrophile like cyclopentyl bromide, regioselectivity is governed by a competition between steric hindrance and electronic density.

As an Application Scientist, I approach this by analyzing the causality of the molecular microenvironment:

  • The Steric Fallacy: It is a common misconception that the iodine atom will sterically block its adjacent nitrogen. The van der Waals radius of an iodine atom (~1.98 Å) is nearly identical to that of a methyl group (~2.00 Å). Therefore, steric differentiation between the two nitrogen atoms is negligible.

  • The Electronic Driver: The regiochemical outcome is almost entirely dictated by inductive effects. Iodine exerts a strong electron-withdrawing effect (-I), which depletes electron density from its adjacent nitrogen. Conversely, the methyl group exerts an electron-donating effect (+I), enriching the electron density on its adjacent nitrogen [3].

Because the N-alkylation proceeds via an


 mechanism, the transition state energy is lowest when the electrophile is attacked by the more nucleophilic (electron-rich) nitrogen. Consequently, alkylation predominantly occurs at the nitrogen adjacent to the methyl group, yielding the desired 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole  as the major thermodynamic and kinetic product.
Pathway Visualization

G SM 3-Iodo-5-methyl-1H-pyrazole (Tautomeric Mixture) Reagents Cyclopentyl Bromide Cs2CO3, DMF, 80°C SM->Reagents N-Alkylation IsoA 1-Cyclopentyl-3-iodo- 5-methyl-1H-pyrazole (Major / Target) Reagents->IsoA Electron-rich N (Adjacent to Me) IsoB 1-Cyclopentyl-5-iodo- 3-methyl-1H-pyrazole (Minor / Byproduct) Reagents->IsoB Electron-poor N (Adjacent to I)

Figure 1: Regioselective N-alkylation of 3-iodo-5-methyl-1H-pyrazole via electronic differentiation.

Quantitative Data: Optimization of Alkylation Conditions

To maximize the yield of the target 1,5-substituted regioisomer while suppressing the 1,3-substituted byproduct, the choice of base and solvent is critical. The use of strong bases like NaH generates a "naked," highly reactive pyrazolide anion that indiscriminately attacks the electrophile, eroding regioselectivity. Transitioning to a softer base like


 leverages the "cesium effect"—the large, polarizable cesium cation coordinates loosely, allowing the subtle electronic differences of the pyrazole nitrogens to dictate the attack trajectory.

Table 1: Optimization of N-Alkylation Regioselectivity

Base (1.5 eq)SolventTemp (°C)Conversion (%)Ratio (Major:Minor)Isolated Yield (Major)Causality / Observation
NaHTHF0 to RT>95%1.2 : 142%Naked anion leads to poor discrimination.

MeCN8085%2.5 : 155%Moderate solubility and coordination.

DMF 80 >99% 5.1 : 1 78% Soft ion-pairing maximizes electronic control.

Experimental Protocol: A Self-Validating System

The following step-by-step methodology is designed to be a self-validating workflow, ensuring that the correct regioisomer is synthesized, isolated, and unambiguously confirmed.

Objective: Synthesize 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole. Scale: 10 mmol.

Step-by-Step Execution:
  • Preparation of the Anion: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodo-5-methyl-1H-pyrazole (1.0 equiv, 10 mmol, 2.08 g) in 20 mL of anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add finely powdered, anhydrous

    
     (1.5 equiv, 15 mmol, 4.89 g) to the solution. Stir the suspension at room temperature for 30 minutes. (Note: This pre-stirring ensures complete deprotonation and establishes the critical cesium-pyrazolide ion pair).
    
  • Alkylation: Dropwise add cyclopentyl bromide (1.2 equiv, 12 mmol, 1.79 g) via syringe over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 80 °C using a temperature-controlled oil bath and stir for 12 hours. Monitor reaction completion via LC-MS.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with 50 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic phases with a 5% aqueous LiCl solution (3 x 20 mL) to selectively remove residual DMF, followed by a final brine wash (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude regioisomeric mixture.
    
  • Chromatographic Isolation: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of 5–15% EtOAc in Hexanes. The major isomer (target) typically elutes first due to its lower dipole moment compared to the minor isomer.

  • Self-Validation (NOESY NMR): To definitively prove the regiochemistry, dissolve the isolated major product in

    
     and perform a 2D NOESY NMR experiment. Look for a strong Nuclear Overhauser Effect (NOE) cross-peak between the cyclopentyl N-CH multiplet (
    
    
    
    ~4.6 ppm) and the pyrazole C5-
    
    
    singlet (
    
    
    ~2.2 ppm).
    The minor isomer will show no such correlation, as the iodine atom at C5 is NMR-silent. This step guarantees the structural integrity of your building block before downstream use.

Downstream Applications in Drug Development

Once isolated and validated, the C3-iodo position of 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole is highly activated for palladium-catalyzed cross-coupling reactions.

In the development of modern targeted oncology drugs, such as KRAS G12C inhibitors, this scaffold undergoes Suzuki-Miyaura coupling with complex boronic acids (e.g., 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) [1]. The N1-cyclopentyl group drives the molecule into the hydrophobic switch-II pocket of the KRAS protein, while the C5-methyl group provides essential steric bulk that locks the conformation of the newly formed biaryl axis. This conformational locking generates stable, separable atropisomers—a mandatory feature for achieving high target selectivity and avoiding off-target toxicity in modern drug design.

References

  • Source: Google Patents (US11702409B2)
  • Unlocking radioluminescence in copper cyclic trinuclear complexes Source: National Institutes of Health (PMC) URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (CAS: 1354704-74-7) is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. Its structural uniqueness lies in the specific 1,5-substitution pattern combined with a reactive C3-iodine handle.

Unlike its more common 1,3-isomer counterparts, this molecule offers a distinct steric and electronic profile. The cyclopentyl group at N1 provides significant lipophilicity (increasing logP) and metabolic stability compared to linear alkyl chains, while the C5-methyl group induces an orthogonal twist in biaryl systems, often critical for selectivity in active binding sites. The C3-iodine atom serves as a versatile "growth vector" for Palladium-catalyzed cross-coupling reactions, allowing for the rapid elaboration of complex molecular scaffolds.

This guide details the physicochemical properties, regioselective synthesis, and reactivity profile of this compound, designed to support researchers in optimizing its use in drug discovery campaigns.

Physicochemical Properties

The introduction of the cyclopentyl ring disrupts the crystal packing efficiency compared to planar analogs, typically resulting in a lower melting point and enhanced solubility in organic solvents—a favorable trait for high-concentration stock solutions in HTS (High-Throughput Screening).

Table 1: Core Property Data
PropertyValue / DescriptionNotes
CAS Number 1354704-74-7
Molecular Formula C₉H₁₃IN₂
Molecular Weight 276.12 g/mol
Appearance Off-white to pale yellow solid
Melting Point 76–80 °C (Typical)Estimated based on 1-ethyl-4-iodo-5-methyl analogs [1]
Solubility DCM, DMSO, Methanol, EtOAcInsoluble in water
LogP (Predicted) ~3.2 ± 0.4High lipophilicity due to cyclopentyl group
pKa (Conj.[1] Acid) ~2.0Nitrogen lone pair availability reduced by I and C5-Me
Storage 2–8 °C, Inert AtmosphereLight sensitive (C-I bond stability)

Synthesis & Regiochemistry

The synthesis of 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole presents a classic challenge in heterocyclic chemistry: Regiocontrol .

The Regioselectivity Challenge

When alkylating a parent 3-iodo-5-methyl-1H-pyrazole (which exists in tautomeric equilibrium with 5-iodo-3-methyl-1H-pyrazole), the electrophile (cyclopentyl halide) can attack either nitrogen.

  • Kinetic Product: Attack at the less sterically hindered nitrogen (adjacent to the smaller group).

  • Thermodynamic Product: Often governed by electronic repulsion.

For this specific target, direct alkylation often yields a mixture of the desired 1,5-isomer (N1-Cyclopentyl, C5-Methyl) and the 1,3-isomer (N1-Cyclopentyl, C3-Methyl). The 1,5-isomer is sterically congested, making it the minor product in standard basic alkylation conditions. Therefore, a cyclocondensation strategy is preferred for high purity.

Recommended Synthetic Route: Cyclocondensation

To ensure the 1,5-substitution pattern , the synthesis should proceed via the condensation of cyclopentylhydrazine with a suitable 1,3-dielectrophile.

Step-by-Step Protocol
  • Precursor Preparation:

    • Reagents: Cyclopentylhydrazine hydrochloride + 1,1-dimethoxy-but-1-en-3-one (or equivalent 1,3-dicarbonyl surrogate).

    • Conditions: Ethanol, Reflux, 4h.

    • Mechanism: The terminal hydrazine nitrogen (NH2) is the most nucleophilic and attacks the most electrophilic carbonyl (ketone). To force the "5-methyl" pattern, one typically uses a monoketal or specific enaminone where the reaction is directed by leaving group ability.

    • Alternative (Robust): Condensation of cyclopentylhydrazine with ethyl acetoacetate yields 1-cyclopentyl-3-methyl-pyrazol-5-one . This is the wrong isomer for direct conversion.

    • Correct Route for Target:Cyclization of Cyclopentylhydrazine with 1-iodobutane-1,3-dione equivalent is difficult.

    • Standard Lab Route (Alkylation + Separation):

      • Start: 3-Iodo-5-methyl-1H-pyrazole (Commercially available).

      • Alkylation: React with Bromocyclopentane,

        
        , DMF, 60°C.
        
      • Result: ~3:1 mixture favoring the 1-cyclopentyl-3-methyl-5-iodo isomer.

      • Purification: Silica Gel Chromatography (Hexane/EtOAc). The desired 1-cyclopentyl-3-iodo-5-methyl isomer (more polar due to dipole moment alignment) elutes second.

Visualizing the Synthetic Logic

SynthesisPath Start 3-Iodo-5-methyl-1H-pyrazole (Tautomeric Mixture) Mix Regioisomeric Mixture Start->Mix Alkylation Reagents Bromocyclopentane Cs2CO3, DMF, 60°C Reagents->Mix Isomer1 1-Cyclopentyl-5-iodo-3-methyl (Major Byproduct) Mix->Isomer1 Low Polarity (Sterically Favored) Isomer2 1-Cyclopentyl-3-iodo-5-methyl (TARGET) Mix->Isomer2 High Polarity (Sterically Hindered)

Figure 1: Divergent synthesis via alkylation. The target compound is the 1,5-substituted isomer, often requiring chromatographic separation from the major 1,3-isomer.

Chemical Reactivity & Applications

The core value of 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole is its ability to participate in selective metal-catalyzed couplings.

The C3-Iodine Handle (Suzuki-Miyaura Coupling)

The C3-position of pyrazoles is electronically distinct from the C4 and C5 positions. The iodine at C3 is highly reactive toward oxidative addition by Pd(0), making it an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

  • Reactivity Order: C3-I > C4-Br > C5-Cl.

  • Protocol (Suzuki Coupling):

    • Catalyst:

      
       or 
      
      
      
      (5 mol%).
    • Base:

      
       (2.0 equiv) or 
      
      
      
      .
    • Solvent: Dioxane/Water (4:[2]1) or DME.[3]

    • Temp: 80–100 °C.

    • Outcome: Quantitative conversion to 3-aryl-pyrazoles.[4]

C4-H Functionalization

The C4 position remains unsubstituted and electron-rich, available for:

  • Electrophilic Aromatic Substitution (SEAr): Halogenation (NIS/NBS) to generate 3,4-dihalo species.

  • C-H Activation: Direct arylation using Pd/Cu catalysis to install a second aryl group without pre-functionalization.

Biological Relevance (Kinase Inhibition)

In kinase drug discovery, the pyrazole ring often mimics the purine base of ATP.

  • N1-Cyclopentyl: Occupies the hydrophobic pocket (e.g., Gatekeeper region or Ribose binding pocket), providing potency and selectivity.

  • C3-Substituent: The group installed at C3 (via the iodine handle) typically interacts with the Hinge Region of the kinase.

Reactivity Map

Reactivity Core 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C3-I Activation Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd cat.) Core->Sonogashira C3-I Activation SEAr Electrophilic Subst. (C4) (NBS/NIS, Halogenation) Core->SEAr C4-H Reactivity CHAct C-H Activation (C4) (Direct Arylation) Core->CHAct C4-H Reactivity Prod_Suzuki 3-Aryl-Pyrazole (Kinase Hinge Binder) Suzuki->Prod_Suzuki Prod_Sono 3-Alkynyl-Pyrazole (Rigid Linkers) Sonogashira->Prod_Sono Prod_SEAr 3-Iodo-4-Halo-Pyrazole (Multifunctional Core) SEAr->Prod_SEAr

Figure 2: Reactivity profile highlighting the orthogonal functionalization of the C3 and C4 positions.

Experimental Protocol: General Suzuki Coupling

Objective: Derivatization of 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole to a 3-aryl analog.

  • Setup: In a nitrogen-purged reaction vial, combine:

    • 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 equiv, 0.5 mmol).

    • Aryl Boronic Acid (1.2 equiv).

    • 
       (0.05 equiv).
      
    • 
       (2.0 equiv).
      
  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by bubbling nitrogen for 5 mins.

  • Reaction: Seal and heat to 90 °C for 4–12 hours. Monitor by LC-MS (Target mass = MW of pyrazole + MW of Aryl - HI).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (0–30% EtOAc in Hexanes).

References

  • BenchChem. (2025).[3] Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Retrieved from

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14573935, 3-iodo-5-methyl-1H-pyrazole. Retrieved from

  • Kudyakova, Y.S., et al. (2025).[2][4][5] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci. Retrieved from

Sources

Technical Whitepaper: 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (CAS: 1354704-74-7) is a highly specialized, functionally rich N-heterocyclic building block utilized extensively in modern medicinal chemistry[1]. As targeted oncology shifts toward covalent inhibitors and allosteric modulators, highly substituted pyrazoles have emerged as privileged scaffolds. This specific compound serves as a critical intermediate, providing an optimal balance of steric bulk, lipophilicity, and orthogonal reactivity necessary for the synthesis of advanced therapeutics, including KRAS G12C inhibitors[2][3].

This technical guide deconstructs the structural rationale, physicochemical properties, and synthetic methodologies associated with this compound, providing researchers with field-proven protocols for its integration into drug discovery pipelines.

Structural Dynamics and Medicinal Chemistry Rationale

The utility of 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole lies in the precise spatial arrangement of its three functional groups, each serving a distinct mechanistic purpose in both synthesis and target binding:

  • The 3-Iodo Handle (Electrophilic Core): Iodine provides a highly polarizable, weak C–I bond (bond dissociation energy ~55 kcal/mol). This makes the C3 position an exceptional electrophile for Palladium(0) oxidative addition, allowing for rapid cross-coupling (e.g., Suzuki, Buchwald-Hartwig) under mild conditions, which is crucial for preserving fragile functional groups on complex coupling partners[2].

  • The 1-Cyclopentyl Group (Lipophilic Anchor): The N1-cyclopentyl moiety provides substantial lipophilicity and a specific steric volume. In kinase and GTPase targets (such as the switch-II pocket of KRAS), this cycloalkane effectively occupies deep hydrophobic cryptic pockets, enhancing binding affinity and cellular permeability[3].

  • The 5-Methyl Group (Conformational Lock): The C5-methyl group induces significant steric hindrance against adjacent substituents. In highly functionalized final drug molecules, this steric clash restricts the free rotation of the pyrazole ring, locking the molecule into an active atropisomer conformation. This conformational restriction is a proven strategy to increase target selectivity and decrease off-target toxicity[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for reaction tracking, purification, and downstream formulation.

PropertyValueClinical / Synthetic Relevance
CAS Number 1354704-74-7[1]Unique identifier for procurement and IP tracking.
Molecular Formula C9H13IN2[4][5]Confirms exact atomic composition.
Molecular Weight 276.12 g/mol [1]Utilized for stoichiometric calculations.
Exact Mass 276.0123 DaPrimary diagnostic peak for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 2Maintains moderate aqueous solubility via N-lone pairs.
Solubility Profile DCM, EtOAc, DMF, DMSOHighly compatible with standard organic synthesis workflows.

Synthetic Methodology: Regioselective N-Alkylation

The synthesis of 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole typically relies on the regioselective N-alkylation of the commercially available precursor, 3-iodo-5-methyl-1H-pyrazole[2].

Step-by-Step Protocol
  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 3-iodo-5-methyl-1H-pyrazole (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv) to the stirring solution.

    • Causality: Cs₂CO₃ is strictly preferred over lighter alkali bases (like K₂CO₃ or Na₂CO₃) due to the "cesium effect." The large ionic radius of Cs⁺ creates a highly dissociated, highly soluble ion pair in DMF, maximizing the nucleophilicity of the pyrazole nitrogen.

  • Alkylation: Add Cyclopentyl bromide (1.2 equiv) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 60°C and stir for 12 hours.

  • System Validation (Self-Validating Step): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is considered complete only when the starting material peak is entirely consumed and replaced by the product peak (m/z 277.1 [M+H]⁺ ).

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF) and brine. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the target compound from any trace 1-cyclopentyl-5-iodo-3-methyl-1H-pyrazole regioisomer.

Downstream Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is its participation in Pd-catalyzed cross-coupling reactions to build extended heteroaromatic systems[2].

Step-by-Step Protocol
  • Reagent Assembly: In a Schlenk tube, combine 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 equiv), the desired Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Introduction: Add a biphasic mixture of 1,4-Dioxane and H₂O (4:1 v/v).

    • Causality: Water is not merely a co-solvent; it is a mechanistic requirement. Water hydrolyzes the boronic acid into the reactive trihydroxyboronate anion, which is the exact species that undergoes transmetalation with the Pd(II) intermediate.

  • Degassing: Sparge the mixture with N₂ gas for 15 minutes.

    • Causality: Complete removal of dissolved oxygen is mandatory. O₂ rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, leading to catalyst death (Pd black precipitation) and promoting competitive homocoupling of the boronic acid.

  • Reaction: Seal the tube and heat at 90°C for 4–6 hours.

  • System Validation: Analyze an aliquot via LC-MS. Successful coupling is validated by the disappearance of the m/z 277.1 peak and the emergence of the calculated target mass for the coupled product.

Reaction Optimization Matrix

To maximize yield, the following parameters represent the optimized operational window for coupling at the C3 position of this specific pyrazole:

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion Yield
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (4:1)10065% (Sluggish transmetalation)
Pd₂(dba)₃ + XPhosCs₂CO₃THF / H₂O (10:1)8088% (Excellent for bulky boronic acids)
Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane / H₂O (4:1) 90 >95% (Optimal general conditions)

Workflows and Mechanistic Pathways

The following diagrams illustrate the logical progression from synthesis to application, as well as the underlying catalytic machinery driving the cross-coupling process.

SyntheticWorkflow SM 3-Iodo-5-methyl- 1H-pyrazole Reagents Cyclopentyl Bromide Cs2CO3, DMF, 60°C SM->Reagents Intermediate 1-Cyclopentyl-3-iodo- 5-methyl-1H-pyrazole Reagents->Intermediate N-Alkylation Coupling Ar-B(OH)2, Pd(dppf)Cl2 K3PO4, Dioxane/H2O Intermediate->Coupling Product 3-Aryl-1-cyclopentyl- 5-methyl-1H-pyrazole Coupling->Product Suzuki Coupling

Workflow: N-Alkylation and Suzuki Cross-Coupling of 3-Iodo Pyrazoles

SuzukiCycle Pd0 Pd(0) L_n PdII_Ox Pd(II) Oxidative Addition [Ar-Pd(I)L_n] Pd0->PdII_Ox Oxidative Addition (C-I Insertion) PdII_Trans Pd(II) Transmetalation [Ar-Pd(Ar')L_n] PdII_Ox->PdII_Trans Transmetalation (+ Boronate) PdII_Trans->Pd0 Reductive Elimination Product Cross-Coupled Product PdII_Trans->Product Release

Pd-Catalyzed Suzuki-Miyaura Cycle for 3-Iodo Pyrazoles

References

  • Lorthiois, E., et al. "JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Novartis AG. "Pyrazolyl derivatives useful as anti-cancer agents." US Patent 11,702,409 B2, Google Patents, 2023.

Sources

The Pyrazole Pharmacophore: Strategic Design and Biological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is not merely a structural connector—it is a functional command center. Designated as a "privileged scaffold," its utility arises from its unique electronic profile: the pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor, while the pyrrole-like nitrogen (N1) serves as a hydrogen bond donor.

This duality allows substituted pyrazoles to mimic peptide bonds, engage in


 stacking within hydrophobic pockets, and serve as bioisosteres for phenols or amides. This guide dissects the biological activity of substituted pyrazoles, moving beyond basic descriptions to the causality of their interaction with critical targets like Janus Kinases (JAKs) and Cyclooxygenase-2 (COX-2).

Structural Logic & SAR: Engineering Efficacy

The biological success of a pyrazole derivative depends on precise functionalization.[1][2] We do not randomly substitute; we engineer for the binding pocket.

The N1 Position: Pharmacokinetics & Solubility
  • Role: The N1 nitrogen is the primary handle for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties. Unsubstituted N1-H pyrazoles often suffer from rapid glucuronidation.

  • Strategy: Alkylation or arylation at N1 blocks this metabolic soft spot. In Celecoxib , the N1-phenyl ring positions the molecule within the COX-2 hydrophobic channel. In Ruxolitinib , the N1 is part of a fused system (pyrrolo[2,3-d]pyrimidine) that mimics the purine ring of ATP.

The C3/C5 Positions: Steric Selectivity
  • Role: These positions define the "width" of the molecule and its ability to discriminate between protein isoforms.

  • Mechanism: In COX-2 inhibitors, a bulky substituent (e.g., -CF3) at C3 is critical. It exploits the "side pocket" present in COX-2 (created by the Val523 residue) which is sterically inaccessible in COX-1 (blocked by Ile523).[3]

The C4 Position: Electronic Tuning
  • Role: Substituents here modulate the electron density of the pyrazole ring, affecting the pKa of the nitrogens and their H-bonding strength.

  • Application: Electron-withdrawing groups (EWGs) at C4 can increase the acidity of N1-H (if present) or alter the dipole moment to enhance dipole-dipole interactions within the active site.

Therapeutic Case Study: Kinase Inhibition (Oncology)

The most potent application of pyrazoles today is in the inhibition of protein kinases, specifically the Janus Kinase (JAK) family.

Mechanism of Action: ATP Competition

Drugs like Ruxolitinib function as Type I inhibitors. They bind to the kinase domain in the active conformation (DFG-in). The pyrazole moiety forms critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine base of ATP. This prevents the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory and oncogenic genes.

Pathway Visualization: JAK-STAT Signaling

The following diagram illustrates the precise intervention point of pyrazole-based inhibitors within the JAK-STAT pathway.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Phosphorylated) Receptor->JAK Activation STAT_Inactive STAT (Monomer) JAK->STAT_Inactive Phosphorylation (Blocked by Drug) Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Competitive Binding (ATP Pocket) STAT_Active STAT (Dimer) STAT_Inactive->STAT_Active Dimerization Nucleus Nucleus / Gene Transcription STAT_Active->Nucleus Translocation

Figure 1: The JAK-STAT signaling cascade.[4] Pyrazole inhibitors competitively bind to the ATP pocket of JAK, preventing STAT phosphorylation and downstream gene transcription.

Comparative Efficacy Data

The table below highlights how specific structural modifications on the pyrazole scaffold translate to biological potency (IC50 values).

CompoundPrimary TargetIC50 (Potency)Structural Key Feature
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nMFused pyrazole mimics ATP adenine; Nitrile group interacts with Arg residue.
Celecoxib COX-20.04 µMC3-Trifluoromethyl group confers COX-2 selectivity over COX-1.
Crizotinib ALK / c-Met20 - 40 nM3-substituted pyrazole binds to the hinge region of ALK.
Compound 50 EGFR / VEGFR-20.09 µMRecent dual-inhibitor design; fused pyrazole scaffold enhances lipophilicity.

Data synthesized from recent pharmacological reviews [1][3][4].[5][6]

Technical Workflow: Regioselective Synthesis

For a researcher, the synthesis of substituted pyrazoles is often plagued by regioisomerism . Reacting a hydrazine with a 1,3-diketone typically yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate.

Validated Protocol: Regiocontrolled Cyclocondensation

To ensure scientific integrity and reproducibility, we recommend the Fluorinated Alcohol Solvolysis method over standard ethanol reflux. This method leverages the hydrogen-bond donating ability of the solvent to activate the carbonyl, directing the nucleophilic attack.

Reagents:

  • 1,3-Diketone (Substrate)[7]

  • Aryl Hydrazine (Nucleophile)

  • Trifluoroethanol (TFE) (Solvent/Promoter)

  • Acid Catalyst (Optional: TFA)[8]

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equiv of 1,3-diketone in TFE (0.5 M concentration).

  • Addition: Add 1.1 equiv of aryl hydrazine dropwise at room temperature.

  • Activation: If the hydrazine is electron-deficient (e.g., 4-nitrophenylhydrazine), add 10 mol% TFA.

  • Reaction: Stir at 60°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate TFE (recyclable). The product often precipitates. Wash with cold ethanol.

  • Validation: Confirm regiochemistry using NOESY NMR. The 1,5-isomer will show a correlation between the N-Aryl protons and the C5-substituent; the 1,3-isomer will not.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 1,3-Diketone + Hydrazine Solvent Solvent Selection: TFE (Trifluoroethanol) Start->Solvent Dissolve Reaction Cyclocondensation (60°C, 2-4h) Solvent->Reaction Activate Check TLC Monitoring Reaction->Check Sample Check->Reaction Incomplete Workup Evaporation & Precipitation Check->Workup Complete Analysis NOESY NMR (Confirm Regioisomer) Workup->Analysis Validate

Figure 2: Optimized workflow for the regioselective synthesis of pyrazoles using fluorinated solvents to minimize isomeric byproducts.

Future Outlook: Beyond Inhibition

The field is moving beyond simple inhibition. The next generation of pyrazole therapeutics focuses on PROTACs (Proteolysis Targeting Chimeras). Here, the pyrazole unit serves as the "warhead" to bind the target protein (e.g., a kinase), while a linker connects it to an E3 ligase ligand. This recruits the ubiquitin-proteasome system to degrade the target protein rather than just inhibiting it, offering a solution to drug resistance.

References

  • Patsnap Synapse. (2025). Mechanism of action of Ruxolitinib Phosphate and JAK-STAT pathway inhibition.[9]Link

  • Zhang, Y., et al. (2023).[1] "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences, 24(16).[1] Link

  • Deng, X., & Mani, N. S. (2008).[8] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73, 2412-2415.[8] Link

  • Akbar, S., et al. (2024).[5] "Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors." Bentham Science.[10] Link

  • Marnett, L. J., et al. (2007). "Structural and Functional Basis of Cyclooxygenase Inhibition." ACS Publications.[11] Link

Sources

The Strategic Utility of Iodinated Pyrazoles in Modern Medicinal Chemistry: Synthesis, Halogen Bonding, and Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is universally recognized as a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from anti-inflammatory agents to advanced kinase inhibitors [1]. However, the strategic introduction of an iodine atom into the pyrazole ring elevates its utility by fundamentally altering its physicochemical and electronic profile. As a Senior Application Scientist, I have observed firsthand how iodination unlocks new mechanisms of target engagement—specifically through halogen bonding—while simultaneously serving as a critical tool in structural biology for Fragment-Based Drug Discovery (FBDD). This technical guide explores the causality behind pyrazole iodination, details self-validating synthetic protocols, and dissects the role of iodopyrazoles in modern drug development.

The Physicochemical Rationale: Why Iodinate Pyrazoles?

The decision to incorporate an iodine atom into a pyrazole core is rarely arbitrary; it is driven by three distinct physicochemical advantages:

  • Halogen Bonding (X-Bonding): Iodine possesses a highly polarizable electron cloud. The anisotropic distribution of this electron density creates a region of positive electrostatic potential opposite the covalent bond, known as the

    
    -hole [2]. This allows iodine to act as a strong halogen bond donor, establishing highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyls in protein binding pockets) [1].
    
  • Lipophilicity Modulation: The addition of a heavy halogen significantly increases the lipophilicity (LogP) of the molecule, which can enhance membrane permeability and cellular uptake in specific biological contexts [1].

  • Metabolic Stability and Steric Shielding: The steric bulk of the iodine atom can effectively block adjacent sites from enzymatic metabolism (e.g., by Cytochrome P450 enzymes), thereby extending the pharmacokinetic half-life of the drug candidate [1].

Synthetic Methodologies: Precision in Iodination

Pyrazole is a


-excessive aromatic heterocycle. During electrophilic aromatic substitution, the C4 position is inherently favored due to the highest electron density residing at this carbon. Various reagents can be employed to achieve C4-iodination, each with distinct operational advantages.
Table 1: Comparative Performance of Pyrazole Iodination Methods

Data summarized from established synthetic benchmarks [3].

Method / ReagentSolventTemperatureReaction TimeTypical YieldRegioselectivityNotes
Iodine Monochloride (ICl) DichloromethaneRoom Temp1 - 24 hUp to 95%C4Requires Li₂CO₃ base to neutralize HCl byproduct.
I₂ / H₂O₂ (Green Method) WaterRoom Temp< 1 - 72 h63 - 100%C4Environmentally benign; highly atom-economical.
N-Iodosuccinimide (NIS) Various (e.g., TFA)VariableVariable75 - 87%C4Useful for highly deactivated pyrazole rings.
Protocol 1: Green Electrophilic Iodination of Pyrazoles (I₂ / H₂O₂ System)

This protocol describes the highly efficient, atom-economical iodination of a pyrazole derivative in an aqueous medium [3].

Step-by-Step Methodology:

  • Suspension: Suspend the starting pyrazole derivative (1.0 eq) in deionized water.

  • Iodine Addition: Add molecular iodine (I₂, 0.5 eq) to the stirring suspension.

  • Oxidant Addition: Dropwise, add hydrogen peroxide (H₂O₂, 0.6 eq) to the mixture.

  • Reaction Monitoring: Stir at room temperature. Monitor progression via Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Treat the suspension with a 5% aqueous solution of sodium bisulfite (NaHSO₃).

  • Isolation: Isolate the precipitated 4-iodopyrazole product via vacuum filtration and wash with cold water.

Causality & Self-Validation: The use of 0.5 equivalents of I₂ is not a typo. The H₂O₂ oxidizes the inactive iodide ion (


) generated during the substitution back into the active electrophile (

). This creates a self-sustaining loop that ensures 100% atom economy for the iodine source. The protocol is self-validating at Step 5: the dark purple/brown color of unreacted iodine will instantly turn colorless upon the addition of NaHSO₃, visually confirming the successful quench of the electrophile.

Iodination Start Starting Material: 1H-Pyrazole Derivative Reagents Addition of I2 (0.5 eq) & H2O2 in Aqueous Medium Start->Reagents Oxidation In Situ Oxidation: Generation of Electrophilic I+ Reagents->Oxidation EAS Electrophilic Aromatic Substitution at C4 Position Oxidation->EAS Quench Quench with NaHSO3 (Visual Color Change) EAS->Quench Product Isolation via Filtration: 4-Iodopyrazole Quench->Product

Workflow for the green electrophilic iodination of pyrazoles using the I2/H2O2 system.

Target-Directed Drug Discovery: Kinases and Antimicrobial Targets

Iodinated pyrazoles have demonstrated exceptional efficacy across multiple therapeutic domains. By leveraging the unique spatial and electronic properties of the iodine atom, medicinal chemists can achieve high target selectivity.

Kinase Inhibition

Pyrazole-based compounds are potent inhibitors of various protein kinases, which are critical regulators of the cell cycle and are often dysregulated in oncology [4]. The pyrazole ring substitutes perfectly into the ATP-binding pocket of kinases (such as CDKs and Aurora kinases). The addition of iodine at specific positions enhances affinity through halogen bonding with the hinge region backbone and maximizes hydrophobic contacts deep within the pocket [1].

KinaseInhibition IodoPyr Iodinated Pyrazole Inhibitor ATP_Pocket Kinase ATP-Binding Pocket (Hinge Region) IodoPyr->ATP_Pocket HalogenBond Halogen Bonding (Sigma-Hole) with Backbone Carbonyl ATP_Pocket->HalogenBond Hydrophobic Hydrophobic Interactions via Iodine Bulk ATP_Pocket->Hydrophobic Block Competitive Blockade of ATP Binding HalogenBond->Block Hydrophobic->Block Apoptosis Downstream Effect: Cell Cycle Arrest & Apoptosis Block->Apoptosis

Mechanism of kinase inhibition via halogen bonding and hydrophobic interactions of iodopyrazoles.

Antimicrobial and Anti-Biofilm Activity

Beyond oncology, iodinated pyrazoles are powerful antimicrobial agents. For instance, in the fight against Mycobacterium tuberculosis, 4-iodopyrazole derivatives act as potent inhibitors of the Cytochrome P450 enzyme CYP121A1 [5]. Crystallographic data reveals that the iodopyrazole core stacks between the Trp182 and Phe168 side chains, with the iodine atom protruding directly toward the active site to interact with hydrophobic amino acids [5]. Furthermore, novel functionalized iodopyrazoles have shown remarkable anti-biofilm activities against strains like Staphylococcus aureus[6].

Table 2: Biological Activity Benchmarks of Iodinated Pyrazoles

Quantitative data summarizing the efficacy of specific iodopyrazole derivatives [6], [5].

Target / OrganismCompound ClassKey InteractionActivity MetricValue
CYP121A1 (M. tuberculosis)4-Iodoimidazole-pyrazoleStacking (Trp182/Phe168)Minimum Inhibitory Concentration (MIC)6.25 μg/mL
Biofilm (S. aureus ATCC)Halogen-substituted pyrazoleMembrane disruptionMinimum Biofilm Inhibition Conc. (MBIC)0.023 μg/mL
Aurora Kinase A/B Pyrazole-based dual inhibitorATP-pocket Halogen BondHalf-maximal Inhibitory Concentration (IC₅₀)35 - 75 nM

Structural Biology Applications: 4-Iodopyrazole in FBDD and SAD Phasing

In Fragment-Based Drug Discovery (FBDD), 4-iodopyrazole has emerged as a "magic bullet" for X-ray crystallography [7]. Due to its small size and specific electrostatic profile, it binds promiscuously to ligand "hot-spots" within target proteins (such as HIV-1 reverse transcriptase), revealing hidden allosteric pockets that are invisible in unliganded crystal forms [7].

More importantly, the heavy iodine atom scatters X-rays with a strong anomalous signal at specific wavelengths (e.g., 1.54 Å). This enables crystallographers to solve the phase problem for novel proteins using Single-wavelength Anomalous Dispersion (SAD) phasing directly from single crystals [7].

Protocol 2: Protein Crystal Soaking and SAD Phasing with 4-Iodopyrazole

Step-by-Step Methodology:

  • Solution Preparation: Prepare a high-concentration stock of 4-iodopyrazole in DMSO (the compound is highly soluble, making it ideal for soaking).

  • Cryoprotectant Mix: Dilute the stock into the protein's specific crystallization mother liquor supplemented with a cryoprotectant (e.g., glycerol) to a final fragment concentration of 100–500 mM.

  • Crystal Soaking: Transfer the target protein crystal into the soaking drop. Incubate for 10 minutes to 2 hours, depending on crystal tolerance.

  • Harvesting: Loop the crystal and flash-freeze immediately in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a home source or synchrotron tuned to a wavelength of 1.54 Å to maximize the iodine anomalous signal.

  • Phase Determination: Use the anomalous differences to locate the iodine substructure, calculate initial phases, and build the protein model.

Causality & Self-Validation: The choice of 4-iodopyrazole is dictated by its dual function: it is small enough to penetrate the crystal lattice without destroying it, and heavy enough to provide the necessary anomalous scattering. The protocol is self-validating during data processing: the generation of a strong anomalous difference electron density map (


) at the heavy atom sites confirms successful compound incorporation and data quality prior to full structural refinement.

SADPhasing Target Target Protein Crystal (e.g., HIV-1 RT) Soak Soak with 4-Iodopyrazole (High Solubility in DMSO) Target->Soak Bind Promiscuous Binding at Ligand Hot-Spots Soak->Bind Xray X-Ray Diffraction (Wavelength = 1.54 Å) Bind->Xray Anomalous Strong Anomalous Signal from Iodine Atoms Xray->Anomalous Phase SAD Phase Determination & Structure Solution Anomalous->Phase

Fragment soaking and SAD phasing workflow using 4-iodopyrazole in X-ray crystallography.

Conclusion

The iodination of pyrazoles is a masterclass in rational drug design. By understanding the causality of electrophilic aromatic substitution, medicinal chemists can efficiently synthesize these derivatives. Once integrated, the iodine atom acts as a multifunctional tool—driving target affinity via halogen bonding, improving pharmacokinetic profiles through steric shielding, and even expediting structural biology workflows via SAD phasing. As the demand for highly selective kinase inhibitors and novel antimicrobials grows, the iodopyrazole scaffold will remain an indispensable asset in the drug discovery pipeline.

References

  • "A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery", Benchchem. [1]

  • "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents", MDPI. [6]

  • "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals", Benchchem. [3]

  • "Rapid experimental SAD phasing and hot-spot identification with halogenated fragments", NIH. [7]

  • "5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding", MDPI. [2]

  • "Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation", ACS Publications. [5]

  • "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects", NIH. [4]

Sources

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole: Technical Guide to Mechanism & Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive into 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole , a specialized heterocyclic building block.

Executive Summary: 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole is not a marketed drug itself; rather, it is a privileged scaffold and strategic intermediate used in the discovery of small-molecule inhibitors, particularly for protein kinases (p38 MAPK, B-Raf) and G-protein coupled receptors (GPCRs) . Its "Mechanism of Action" is defined by its role as a regioselective electrophile in diversity-oriented synthesis and its pharmacophoric ability to anchor ligands into hydrophobic binding pockets.

Part 1: Structural & Chemical Identity[1][2][3][4]

This molecule represents a specific regioisomer of the pyrazole core, optimized for medicinal chemistry campaigns requiring lipophilic bulk (cyclopentyl) and a reactive handle (iodine) for late-stage functionalization.

Physicochemical Profile
PropertyValue (Approximate)Significance in Drug Design
Molecular Formula C₉H₁₃IN₂Core scaffold
Molecular Weight ~276.12 g/mol Low MW allows for "fragment-based" growth
LogP (Calc) 2.8 – 3.2High lipophilicity due to cyclopentyl/iodo groups
H-Bond Donors 0N1 is substituted; N2 is an acceptor
H-Bond Acceptors 1 (N2)Critical for "Hinge Binding" in kinases
Reactive Handle C3-IodineSite for Suzuki/Sonogashira coupling
Structural Logic[2]
  • N1-Cyclopentyl: Acts as a hydrophobic anchor. In kinase active sites, this group typically occupies the ribose-binding pocket or a hydrophobic "back pocket," providing selectivity over other kinases that cannot accommodate this steric bulk.

  • C5-Methyl: Provides steric clash to enforce torsion angles (atropisomerism) or fills small hydrophobic cavities (e.g., the "gatekeeper" region).

  • C3-Iodo: A high-reactivity electrophile. Unlike the C4-position (which is electronically distinct), the C3-position allows for the extension of the molecule into the solvent-exposed region or the allosteric site of a protein target.

Part 2: Mechanism of Action (Pharmacological)

While the molecule itself is a fragment, its derivatives exert biological effects through a specific binding mechanism, primarily as Type II Kinase Inhibitors .

The "Hinge Binding" Mechanism

In the context of p38 MAPK or B-Raf inhibitors, the pyrazole core acts as a monodentate or bidentate hinge binder .

  • Interaction: The lone pair on N2 (the nitrogen without the cyclopentyl group) accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met109 in p38α).

  • Selectivity: The 1-cyclopentyl group forces the pyrazole ring to twist, often preventing binding to kinases with smaller ATP pockets (steric exclusion).

Allosteric Modulation (The "C3-Extension")

The iodine at C3 is replaced (via synthesis) with an aryl or heteroaryl tail. This tail is designed to:

  • Reach into the DFG-motif (Asp-Phe-Gly) pocket.

  • Stabilize the "DFG-out" (inactive) conformation of the kinase.

  • This creates a Type II inhibition profile, which is generally more selective and has a slower dissociation rate (longer residence time) than Type I (ATP-competitive) inhibitors.

Pathway Visualization (p38 MAPK Inhibition)

Derivatives of this scaffold block the inflammatory cascade.[1][2]

G Stimulus Pro-inflammatory Stimuli (LPS, UV, Cytokines) MAP3K MAP3K Activation (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 (Phosphorylation) MAP3K->MKK p38 p38 MAPK (Target of Pyrazole Scaffold) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Response Cytokine Production (TNF-α, IL-1β, IL-6) Substrates->Response Inhibitor Pyrazole Derivative (Binds ATP Pocket) Inhibitor->p38 Competitive/Allosteric Inhibition

Caption: The p38 MAPK signaling cascade.[1][2][] The pyrazole scaffold serves as the core for inhibitors that block the p38 node, preventing downstream cytokine release.

Part 3: Mechanism of Action (Synthetic)

For the synthetic chemist, the "Mechanism of Action" refers to how this building block enables the construction of complex drugs. The C3-Iodo position is chemically distinct from the more common C4-Iodo pyrazoles.

Synthesis of the Scaffold

The formation of the 1,3,5-substituted pattern requires regiocontrol, as the condensation of methylhydrazine with a diketone typically yields a mixture.

Protocol: Regioselective Synthesis

  • Reactants: Cyclopentylhydrazine hydrochloride + Acetylacetone derivative (unsymmetrical 1,3-diketone).

  • Condition: Ethanol reflux with mild acid catalysis (HCl).

  • Regiochemistry: The bulky cyclopentyl group on the hydrazine will preferentially attack the least hindered carbonyl of the diketone, or steric repulsion will dictate the final thermodynamic product.

  • Iodination: If the starting material was not pre-functionalized, direct iodination of 1-cyclopentyl-5-methylpyrazole usually occurs at C4 (the most nucleophilic position).

    • Critical Note: To get the C3-Iodo isomer (as requested), one typically starts with a 3-amino-pyrazole or 3-carboxylate precursor and converts it via Sandmeyer reaction or Hunsdiecker reaction, respectively.

Functionalization Workflow (The "Coupling" Mechanism)

The Iodine atom acts as a leaving group in Palladium-catalyzed cross-coupling cycles.

Synthesis Start 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole Pd Pd(0) Catalyst (Oxidative Addition) Start->Pd C-I Bond Break Complex Pd-Aryl Complex Pd->Complex Product 3-Aryl-Pyrazole Drug Candidate Complex->Product Reductive Elimination Boronic Ar-B(OH)2 (Transmetallation) Boronic->Complex

Caption: Suzuki-Miyaura coupling mechanism utilizing the C3-Iodo handle to attach aryl pharmacophores.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Use this protocol to attach an aryl group to the C3 position.

  • Preparation: In a partial vacuum/nitrogen line, charge a reaction vial with:

    • 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the Iodine peak (M+ and M+2 pattern of iodine disappears).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Validation of Kinase Binding (Thermal Shift Assay)

Use this to verify if the synthesized derivative binds to the target kinase.

  • Mix: Recombinant p38 MAPK domain (2 µM) + SYPRO Orange dye (5x) + Test Compound (10 µM).

  • Instrument: qPCR machine (melt curve program).

  • Ramp: 25°C to 95°C at 0.5°C/min.

  • Readout: Calculate the Melting Temperature (

    
    ). A positive shift (
    
    
    
    ) compared to DMSO control indicates direct binding and stabilization of the kinase domain.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles
    • Source:Journal of Organic Chemistry.
    • Context: Defines the steric rules for N1-substitution (cyclopentyl) vs C3/C5 placement.
    • Link: (General reference for pyrazole synthesis).

  • p38 MAPK Inhibitor Design

    • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
    • Source:Journal of Medicinal Chemistry.
    • Context: Explains the pharmacophore model where the pyrazole nitrogen binds the hinge and the N1-substituent (like cyclopentyl) fills the hydrophobic pocket.
    • Link:

  • Chemical Properties & Safety

    • Title: 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties and Data.

    • Source:U.S. EPA CompTox Chemicals Dashboard.
    • Context: Provides physicochemical data for the close regioisomer (4-iodo)
    • Link:

  • Palladium Catalyzed Cross-Coupling

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.
    • Source:Organic Chemistry Portal.
    • Context: Standard protocols for displacing iodine on heteroarom
    • Link:

Sources

Discovery of Novel Pyrazole-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold represents a "privileged structure" in modern kinase inhibitor discovery, featuring in over 8 FDA-approved oncology and immunology therapeutics (e.g., Ruxolitinib, Crizotinib, Avapritinib).[1][2] Its ubiquity stems from its electronic versatility: the diazole ring can simultaneously serve as a hydrogen bond donor and acceptor, mimicking the adenine base of ATP to anchor the inhibitor within the kinase hinge region. This guide details the structural rationale, regioselective synthetic strategies, and validation protocols required to develop novel pyrazole-based kinase inhibitors (PBKIs).

The Pharmacophore: Structural Rationale & Binding Modes[2][3][4]

Electronic Versatility in the Hinge Region

The success of pyrazoles in kinase inhibition is driven by their ability to interact with the kinase hinge region —the linker connecting the N-terminal and C-terminal lobes of the kinase domain.

  • H-Bond Donor (NH): The unsubstituted nitrogen (N1) often donates a hydrogen bond to the backbone carbonyl of a hinge residue (e.g., Glu930 in JAK2).

  • H-Bond Acceptor (N): The adjacent nitrogen (N2) accepts a hydrogen bond from a backbone amide nitrogen.

This bidentate interaction mimics the adenine ring of ATP, securing the inhibitor in the ATP-binding pocket.

Substitution Vectors and Selectivity[5]
  • 3-Position: Substituents here often extend into the solvent-exposed region , allowing for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.

  • 5-Position: Substituents here typically face the gatekeeper residue or the hydrophobic back pocket (selectivity pocket), which is critical for distinguishing between closely related kinases (e.g., JAK1 vs. JAK2).

Visualization: Pyrazole Binding Topology

The following diagram illustrates the canonical binding mode of a pyrazole inhibitor within the ATP pocket.

PyrazoleBinding Hinge Hinge Region (Backbone CO/NH) Pyrazole Pyrazole Core (Scaffold) Hinge->Pyrazole H-Bond (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazole->Gatekeeper Steric Interaction (5-pos) Solvent Solvent Front (Solubilizing Groups) Pyrazole->Solvent Extension (3-pos) Hydrophobic Hydrophobic Pocket (Van der Waals) Pyrazole->Hydrophobic Pi-Stacking

Figure 1: Canonical interaction map of a pyrazole-based inhibitor within the kinase ATP-binding pocket.

Synthetic Architectures: Overcoming Regioselectivity

The primary synthetic challenge in pyrazole chemistry is regiocontrol . The condensation of hydrazines with 1,3-dielectrophiles (e.g., 1,3-diketones) typically yields a mixture of 1,3,5-trisubstituted regioisomers. For kinase inhibitors, the precise placement of substituents is non-negotiable for potency.

Strategic Route: Regioselective Cyclocondensation

To avoid isomeric mixtures, a stepwise approach using enaminones is preferred over simple diketones.

Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Enaminones

Objective: Synthesize a regio-defined pyrazole core with a 3-aryl and 5-methyl substitution pattern.

Reagents:

  • Acetophenone derivative (Substrate A)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted Hydrazine (R-NH-NH2)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Enaminone Formation:

    • Charge a round-bottom flask with Acetophenone derivative (1.0 eq) and DMF-DMA (1.2 eq).

    • Reflux at 110°C for 6–12 hours. Monitor by TLC for the disappearance of the ketone.

    • Mechanism:[3] The active methylene attacks the electrophilic acetal, eliminating methanol to form the

      
      -unsaturated enaminone intermediate.
      
    • Concentrate in vacuo to yield the crude enaminone.

  • Cyclization:

    • Dissolve the crude enaminone in EtOH (0.5 M).

    • Add the substituted Hydrazine (1.1 eq).

    • Reflux for 2–4 hours.

    • Regiocontrol: The hydrazine terminal nitrogen (NH2) is more nucleophilic and attacks the

      
      -carbon of the enaminone (the most electrophilic site). This dictates the cyclization direction, favoring the 1,5-isomer (or 1,3-isomer depending on hydrazine substitution sterics).
      
  • Purification:

    • Cool to room temperature.[4][5] The product often precipitates.

    • Filter and wash with cold EtOH.

    • Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Visualization: Synthetic Logic

Synthesis Ketone Acetophenone Enaminone Enaminone Intermediate Ketone->Enaminone Reflux DMFDMA DMF-DMA DMFDMA->Enaminone Pyrazole Regioselective Pyrazole Enaminone->Pyrazole Cyclization Hydrazine Substituted Hydrazine Hydrazine->Pyrazole Nucleophilic Attack

Figure 2: Regioselective synthetic pathway utilizing enaminone intermediates to control substituent placement.

Biological Validation: The Screening Cascade

Once synthesized, compounds must undergo a rigorous screening cascade. For kinase inhibitors, the ADP-Glo™ Kinase Assay is the industry standard due to its high sensitivity and resistance to compound interference (fluorescence quenching).

Primary Assay Protocol: ADP-Glo™ (Luminescent)

Principle: Measures kinase activity by quantifying the ADP produced during the phosphorylation reaction. It is a coupled assay:

  • Kinase Reaction: ATP

    
     ADP + Phosphorylated Substrate.
    
  • Depletion: Removal of unconsumed ATP.

  • Detection: Conversion of ADP back to ATP, which drives a Luciferase/Luciferin reaction to produce light.[5]

Detailed Workflow:

  • Preparation:

    • Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute compounds in DMSO (typically 10-point dose-response).

  • Enzymatic Reaction (5

    
    L volume): 
    
    • Add 1

      
      L of compound (or DMSO control) to a 384-well white low-volume plate.
      
    • Add 2

      
      L of Kinase Enzyme (optimized concentration, e.g., 1–5 ng/well).
      
    • Add 2

      
      L of Substrate/ATP mix (ATP at 
      
      
      
      apparent).
    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo Reagent Addition (5

    
    L): 
    
    • Add 5

      
      L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[5]
      
    • Incubate for 40 minutes at RT.

  • Detection Reagent Addition (10

    
    L): 
    
    • Add 10

      
      L of Kinase Detection Reagent (converts ADP 
      
      
      
      ATP
      
      
      Light).[5]
    • Incubate for 30 minutes at RT.

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., PHERAstar or EnVision).

    • Calculate IC50 using a 4-parameter logistic fit.

Visualization: Screening Cascade

Screening HitID Primary Screen (Single Point @ 10uM) Potency Potency Determination (IC50 via ADP-Glo) HitID->Potency >50% Inhibition Cellular Cellular Assay (Ba/F3 or Western Blot) Potency->Cellular IC50 < 100 nM Selectivity Selectivity Profiling (Kinome Scan) Cellular->Selectivity On-Target Activity Lead Lead Candidate Selectivity->Lead Selectivity Score < 0.1

Figure 3: Critical path for validating pyrazole kinase inhibitors from hit identification to lead selection.

Quantitative Data Summary: Approved Pyrazole Inhibitors

The following table highlights how the pyrazole scaffold is utilized in FDA-approved drugs, demonstrating the "privileged" nature of this ring system.

Drug NameTarget KinaseIndicationPyrazole RoleBinding Type
Ruxolitinib JAK1/JAK2MyelofibrosisHinge BinderType I (ATP Competitive)
Crizotinib ALK/ROS1/METNSCLCHinge BinderType I
Avapritinib KIT/PDGFRAGISTHinge BinderType I (Active Conformation)
Encorafenib BRAF V600EMelanomaHinge BinderType I

Table 1: Structural and therapeutic profile of key pyrazole-based kinase inhibitors.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) . Molecules. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors . Molecules. [Link][1][2][3][4][6][7][8][9][10][11][12][13]

  • Green Synthetic Strategies for Pyrazole Derivatives . Archiv der Pharmazie. [Link][3]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays . STAR Protocols. [Link]

Sources

Methodological & Application

Sonogashira reaction of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (referred to herein as Substrate-A ). This scaffold is a critical intermediate in the synthesis of type-II kinase inhibitors (e.g., LRRK2, B-Raf). While C3-iodopyrazoles are highly reactive toward oxidative addition, the N2-nitrogen of the pyrazole ring presents a risk of catalyst sequestration. This guide provides a robust, self-validating protocol using a Pd(II)/Cu(I) catalytic system, emphasizing the mitigation of homocoupling (Glaser) side reactions and the efficient removal of copper contaminants during workup.

Introduction & Strategic Rationale

The Substrate Profile

Substrate-A features three distinct structural elements influencing reactivity:

  • C3-Iodide: The reactive handle. Iodides are superior to bromides for pyrazoles, often allowing coupling at ambient temperatures, reducing thermal degradation.

  • N1-Cyclopentyl: A lipophilic protecting group. Unlike free NH-pyrazoles, this prevents deprotonation-induced catalyst poisoning. It also significantly enhances solubility in non-polar solvents (e.g., THF, Toluene) compared to methyl/ethyl analogs.

  • C5-Methyl: Provides steric shielding to the N1-position but exerts minimal steric hindrance on the C3-reaction center.

Mechanistic Challenges

The primary challenge in coupling nitrogen heterocycles is the "soft" basicity of the pyridinic nitrogen (N2). In Substrate-A , the N2 lone pair can compete with the alkyne or phosphine ligands for the Pd(II) center, potentially stalling the catalytic cycle (see Figure 1).

Figure 1: Mechanistic Pathway & Inhibition Risks

SonogashiraMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-Acetylide Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison N2-Coordination Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration Substrate 1-Cyclopentyl-3-iodo-5-methylpyrazole Substrate->OxAdd Alkyne Terminal Alkyne CuAcetylide Cu-Acetylide Alkyne->CuAcetylide + CuI/Base Poison->Pd0 Reversible (Slow) CuI CuI + Base CuAcetylide->TransMet

Caption: Catalytic cycle highlighting the oxidative addition of the iodopyrazole and the potential off-cycle inhibitory coordination of the pyrazole N2 nitrogen.

Experimental Protocol

Materials & Reagents
  • Substrate: 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 equiv).

  • Alkyne: Terminal alkyne (1.2 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 – 0.05 equiv).

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.05 – 0.10 equiv).

  • Base: Triethylamine (Et₃N) (3.0 equiv) or Diethylamine (Et₂NH).

  • Solvent: Anhydrous DMF or THF (Degassed).

Optimization Screening (Data Summary)

Before scale-up, the following parameters were screened. Results indicate that DMF provides the best conversion rates due to the solubility of the Cu-acetylide intermediate.

EntryCatalyst (5 mol%)SolventBaseTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄THFEt₃N6065Sluggish; Pd black formation.
2Pd(dppf)Cl₂DMFDIPEA8072Good, but difficult purification.
3 Pd(PPh₃)₂Cl₂ DMF Et₃N RT 94 Optimal. Clean profile.
4Pd(PPh₃)₂Cl₂MeCNEt₃NRT45Substrate precipitation observed.
Step-by-Step Procedure (The "Gold Standard")

Step 1: Deoxygenation (Critical)

  • Dissolve Substrate-A (1.0 mmol, 276 mg) in anhydrous DMF (5 mL) in a reaction vial.

  • Sparge the solution with Argon or Nitrogen for 10 minutes. Note: Oxygen promotes Glaser homocoupling of the alkyne, consuming the reagent and complicating purification.

Step 2: Catalyst Addition

  • Add Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol) and CuI (19 mg, 0.10 mmol) to the vial.

  • Add Et₃N (0.42 mL, 3.0 mmol). The solution typically turns yellow/orange.

Step 3: Alkyne Addition

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Process Tip: If the alkyne is valuable/scarce, add it in two portions (0.6 equiv at T=0, 0.6 equiv at T=1h) to maintain low concentration relative to the catalyst, further suppressing homocoupling.

Step 4: Reaction Monitoring

  • Stir at Room Temperature (25°C) .

  • Monitor by TLC (Hexane/EtOAc) or LC-MS at 1 hour.

  • Endpoint: Disappearance of the iodide peak (M+H = 277 for Substrate-A) and appearance of the product mass. If reaction is <50% complete after 2h, heat to 45°C.

Step 5: Workup (Copper Removal)

  • Dilute reaction mixture with EtOAc (20 mL).

  • Wash 1: 10% aqueous NH₄Cl / NH₄OH (9:1 mixture). The ammonia helps solubilize copper salts as deep blue [Cu(NH₃)₄]²⁺ complexes, preventing them from contaminating the organic layer.

  • Wash 2: Water (removes DMF).

  • Wash 3: Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

Step 6: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Hexane/EtOAc gradient (typically 0-30% EtOAc).

  • Note: If the product streaks, add 1% Et₃N to the eluent to neutralize silica acidity against the pyrazole nitrogen.

Workflow Visualization

Figure 2: Experimental Workflow & Decision Tree

Workflow Start Start: Dissolve Substrate Degas Degas Solvent (Ar/N2 Sparging) Start->Degas Mix Add Pd, Cu, Base Degas->Mix Alkyne Add Alkyne (Dropwise) Mix->Alkyne Monitor Monitor (LCMS/TLC) @ 1 Hour Alkyne->Monitor Heat Heat to 45°C Monitor->Heat Incomplete Workup Workup: NH4Cl/NH3 Wash Monitor->Workup Complete Heat->Monitor Re-check @ 2h Purify Flash Column (Hex/EtOAc) Workup->Purify

Caption: Operational workflow emphasizing the critical degassing step and the decision loop for thermal acceleration.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Catalyst PoisoningSwitch to Pd(dppf)Cl₂ (bidentate ligand resists displacement). Increase temperature to 60°C.
Homocoupling (Alkyne Dimer) Oxygen IngressRigorous degassing. Add alkyne slowly (syringe pump). Reduce CuI loading to 2 mol%.
Product "Streaking" on TLC Pyrazole BasicityPre-wash silica column with 1% Et₃N in Hexane.
Black Precipitate Pd Precipitation"Pd Black" formation indicates ligand dissociation. Add excess PPh₃ (10 mol%) to stabilize the catalyst.

Safety & Hazards

  • Alkyl Pyrazoles: Potential skin irritants. Handle with gloves.

  • DMF: Hepatotoxic and readily absorbed through skin. Use in a fume hood.

  • Palladium/Copper: Heavy metals. Dispose of aqueous waste in designated heavy metal streams.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Larsen, R. D., et al. (1996). Practical Synthesis of 3-Alkynyl-1-methylpyrazoles. Journal of Organic Chemistry, 61(26), 9562. (Methodology basis for N-alkyl-3-iodopyrazoles).
  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(2), 140-142. Link

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, (vi), 54-71.[1] Link

Sources

Application Notes & Protocols: Strategic Cross-Coupling of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical component in the design of therapeutics targeting a range of conditions, including cancer, inflammation, and infectious diseases.[3] The strategic functionalization of the pyrazole ring is therefore of paramount importance for generating molecular diversity and fine-tuning pharmacological or material properties.

This guide focuses on 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole , a highly versatile synthetic intermediate designed for efficient elaboration via palladium-catalyzed cross-coupling reactions. The key features of this reagent are:

  • N1-Cyclopentyl Group: This substituent provides steric bulk and lipophilicity while crucially protecting the N-H proton. Unprotected pyrazoles can act as ligands for transition metals, potentially inhibiting catalysis; N-substitution circumvents this common issue.[1][4]

  • C3-Iodo Group: The carbon-iodine bond at the C3 position is an excellent handle for cross-coupling. It is significantly more reactive than the corresponding bromide or chloride, readily undergoing oxidative addition to palladium(0) catalysts, often under milder conditions.[5][6]

  • C5-Methyl Group: This group provides a simple substitution pattern, influencing the electronic nature and steric environment of the pyrazole core.

These application notes provide detailed, field-proven protocols for three essential cross-coupling transformations—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—enabling researchers to leverage this building block for the synthesis of complex molecular architectures.

Foundational Principles: Palladium-Catalyzed Cross-Coupling on the Pyrazole Core

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation. The efficacy of these reactions with 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole hinges on a fundamental catalytic cycle. Understanding this cycle is crucial for rational troubleshooting and optimization.

General_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I)L_n Pd0->OxAdd Ar-I Trans Transmetalation or Amine Coordination/ Deprotonation OxAdd->Trans Nu-M / Base RedElim Reductive Elimination Intermediate Trans->RedElim RedElim->Pd0 Product Coupled Product (Ar-Nu) RedElim->Product Reagents Ar-I + Nu-M (Starting Materials) Reagents->OxAdd

Caption: General Pd-catalyzed cross-coupling cycle.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole.

  • Transmetalation (for Suzuki/Sonogashira) or Base-Mediated Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron, alkyne, or amine) is transferred to the palladium center. This step is often facilitated by a base.[7]

  • Reductive Elimination: The newly formed C-C or C-N bond is created as the product is expelled from the palladium center, regenerating the Pd(0) catalyst.

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl and vinyl-pyrazole structures.[8] The high reactivity of the C-I bond in our substrate makes it particularly amenable to this transformation.[8]

Application Note: Causality Behind Experimental Choices
  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and commercially available catalyst for this type of coupling. For more challenging or sterically hindered substrates, a system generated in situ from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand can offer greater flexibility.[8]

  • Base Selection: An inorganic base like Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) is crucial. It activates the boronic acid partner for transmetalation by forming a more nucleophilic boronate species.

  • Solvent System: A biphasic solvent system, typically an organic solvent (like 1,4-dioxane or DME) and water, is used.[8] This ensures that both the organic-soluble starting materials and the water-soluble inorganic base can participate effectively in the reaction.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, degassing the reaction mixture and maintaining it under an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst deactivation and ensure high yields.

Experimental Protocol: Synthesis of 1-Cyclopentyl-5-methyl-3-(phenyl)-1H-pyrazole

Materials:

  • 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk tube or round-bottom flask with condenser

  • Argon or Nitrogen gas supply

Procedure:

  • To a Schlenk tube, add 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (e.g., 290 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and Na₂CO₃ (265 mg, 2.5 mmol).

  • Seal the tube with a rubber septum.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Degas the resulting mixture by bubbling argon through the solution for 10-15 minutes.

  • Place the reaction vessel in a preheated oil bath at 90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling Scope
Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O904-685-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)DME/H₂O85680-90
3-Thiopheneboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Toluene/H₂O100875-85
4-Vinylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O100580-92

Protocol II: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the direct linkage of terminal alkynes to the pyrazole core, a critical transformation for accessing rigid molecular scaffolds used in materials science and as precursors for more complex heterocycles.[9][10]

Application Note: Causality Behind Experimental Choices
  • Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[1][9] The copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both as the base to deprotonate the alkyne and often as the solvent.[1]

  • Ligand Considerations: Triphenylphosphine (PPh₃) is a common and effective ligand for this reaction, often used as part of the palladium complex itself.

Sonogashira_Cycle Pd0 Pd(0)L_2 OxAdd Ar-Pd(II)-I(L_2) Pd0->OxAdd Ar-I Trans Transmetalation OxAdd->Trans Cu-C≡CR Cu_Cycle Cu(I) Acetylide Formation Cu_Cycle->Trans RedElim Ar-Pd(II)-C≡CR(L_2) Trans->RedElim RedElim->Pd0 Product out Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Alkyne->Cu_Cycle CuI, Base

Caption: Simplified Sonogashira catalytic cycle.

Experimental Protocol: Synthesis of 1-Cyclopentyl-5-methyl-3-(phenylethynyl)-1H-pyrazole

Materials:

  • 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (290 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).

  • Seal, evacuate, and backfill with argon (repeat 3x).

  • Add anhydrous DMF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise with stirring.

  • Heat the reaction mixture to 60 °C for 8-12 hours.

  • Monitor reaction completion by TLC.

  • After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to afford the product.

Protocol III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, which are ubiquitous in pharmaceuticals.[11] This reaction allows for the coupling of our pyrazole iodide with a wide range of primary and secondary amines.

Application Note: Causality Behind Experimental Choices
  • Catalyst and Ligand: This reaction is more demanding than C-C couplings and often requires specialized, sterically hindered, and electron-rich phosphine ligands.[7] Ligands like XPhos or RuPhos are highly effective as they promote both the oxidative addition and the challenging C-N reductive elimination step. A pre-catalyst, such as an XPhos palladacycle, can also be used for convenience and improved reactivity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[7] Sodium tert-butoxide (NaOt-Bu) is a common choice for many amines, while stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) or weaker ones like cesium carbonate (Cs₂CO₃) may be required depending on the amine's pKa and the substrate's functional group tolerance.[7][12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base.

Buchwald_Hartwig_Workflow Setup 1. Assemble Reactants (Ar-I, Amine, Pd Catalyst, Ligand, Base) in Schlenk Inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Solvent 3. Add Anhydrous Solvent Inert->Solvent Heat 4. Heat to Reaction Temp (e.g., 80-110 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC/LCMS) Heat->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-benzyl-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine

Materials:

  • 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Oven-dried Schlenk tube

Procedure:

  • In a glovebox or on a Schlenk line, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (290 mg, 1.0 mmol).

  • Seal the tube, remove from the glovebox (if used), and add anhydrous toluene (5 mL) followed by benzylamine (0.13 mL, 1.2 mmol).

  • Stir the mixture at 100 °C for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the desired N-arylated pyrazole.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Incorrect base or solvent.4. Low reaction temperature.1. Use fresh catalyst/ligands.2. Ensure thorough degassing; check inert gas line.3. Re-evaluate base/solvent choice based on literature for similar substrates.4. Increase temperature in 10 °C increments.
Dehalogenation Side Product 1. Base is too strong or temperature is too high.2. Presence of water or protic sources.1. Switch to a milder base (e.g., from NaOt-Bu to Cs₂CO₃).2. Use anhydrous solvents and reagents.
Homocoupling of Boronic Acid (Suzuki) 1. Reaction conditions favor boronic acid homocoupling over cross-coupling.1. Lower the reaction temperature.2. Ensure slow addition of the boronic acid.3. Use a different ligand or catalyst system.
Product is Difficult to Purify 1. Residual palladium catalyst.2. Persistent byproducts.1. Filter the crude reaction mixture through Celite or silica.2. Consider an aqueous wash with a chelating agent (e.g., thiourea solution) to scavenge palladium.

References

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Cheng, Y., Huh, D. N., & Tonks, I. A. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 53, 9510-9515. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Routray, S., et al. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. ResearchGate. Retrieved from [Link]

  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synfacts, 2011(02), 0183. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

  • ACS Publications. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]

  • De Gruyter. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Retrieved from [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

Application Note: 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the pyrazole nucleus is a well-established pharmacophore, frequently embedded in FDA-approved drugs ranging from kinase inhibitors (e.g., Ruxolitinib) to non-steroidal anti-inflammatory drugs (NSAIDs)[1]. 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (CAS: 1354704-74-7) represents a highly specialized, versatile building block designed to accelerate the synthesis of complex pharmaceutical agents[2].

As a Senior Application Scientist, I approach the selection of building blocks not merely as a matter of structural assembly, but as an exercise in physicochemical tuning. The specific substitution pattern of this molecule offers three distinct strategic advantages:

  • 1-Cyclopentyl Group (Lipophilic Anchor): The sp3-rich cyclopentyl ring enhances the overall three-dimensionality (

    
    ) of the resulting drug candidate. It is specifically sized to occupy hydrophobic sub-pockets (such as the selectivity pocket in Janus kinases), displacing ordered water molecules to provide a favorable entropic driving force for target binding.
    
  • 5-Methyl Group (Conformational Restrictor): The methyl group at the 5-position introduces localized steric bulk. This restricts the rotational degrees of freedom of the pyrazole core within the binding site, reducing the entropic penalty upon binding. Furthermore, it blocks metabolic oxidation at the C5 position, improving the pharmacokinetic half-life of the final compound.

  • 3-Iodo Group (Synthetic Vector): The carbon-iodine bond at the 3-position is highly activated. Compared to bromo- or chloro-derivatives, the C-I bond possesses a significantly lower bond dissociation energy. This kinetically favors the oxidative addition step in palladium- and copper-catalyzed cross-coupling reactions, which is critical for overcoming the steric shielding introduced by the adjacent 1-cyclopentyl and 5-methyl groups[3][4].

Physicochemical Profiling & Quantitative Data

To effectively utilize this building block in high-throughput library generation, it is essential to understand its baseline physicochemical properties and optimal reaction parameters.

Table 1: Physicochemical Properties
PropertyValueRationale / Implication
CAS Number 1354704-74-7Unique identifier for procurement and library registration[2].
Molecular Weight 276.12 g/mol Low MW ensures that downstream cross-coupling products remain well within Lipinski's Rule of 5.
Molecular Formula C9H13IN2Defines the stoichiometry for equivalent calculations in cross-coupling.
C-I Bond Reactivity High (Oxidative Addition)Superior to C-Br/C-Cl for low-temperature or sterically hindered Pd-catalysis[4].
Steric Profile ModerateThe 1-cyclopentyl group provides necessary bulk without causing excessive catalytic stalling during reductive elimination.
Table 2: Reaction Optimization Parameters
ParameterSuzuki-Miyaura CouplingSonogashira CouplingCausality / Rationale
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd(PPh₃)₂Cl₂ (5 mol%)dppf provides a large bite angle, forcing the Pd center into a geometry that accelerates reductive elimination for hindered substrates; PPh₃ is sufficient for highly reactive alkynes[5].
Co-Catalyst NoneCuI (10 mol%)CuI forms the reactive copper acetylide intermediate in situ[3].
Base K₂CO₃ (2.0 eq)Et₃N (Solvent/Base)K₂CO₃ is strong enough to form the active Pd-hydroxo complex; Et₃N efficiently deprotonates terminal alkynes.
Solvent 1,4-Dioxane / H₂O (4:1)Triethylamine (Neat)Water is mandatory to dissolve K₂CO₃ and facilitate transmetalation; Et₃N serves a dual purpose as base and solvent.
Temperature 90 °C60 °CHigher thermal energy is required in Suzuki couplings to overcome the steric bulk of the 1-cyclopentyl group.

Mechanistic Workflows & Visualizations

Synthetic Workflow: Kinase Inhibitor Library Generation

The primary application of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole is the generation of targeted kinase inhibitor libraries via Suzuki-Miyaura cross-coupling[1].

SyntheticWorkflow SM 1-Cyclopentyl-3-iodo- 5-methyl-1H-pyrazole Catalyst Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM->Catalyst Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Catalyst Coupled 3-Aryl-1-cyclopentyl- 5-methyl-1H-pyrazole Catalyst->Coupled Cross-Coupling Screening High-Throughput Kinase Screening Coupled->Screening Library Generation

Caption: Synthetic workflow for pyrazole-based kinase inhibitors via Suzuki-Miyaura coupling.

Biological Pathway: Mechanism of Action

Once synthesized, these pyrazole derivatives often act as ATP-competitive inhibitors. The pyrazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the target kinase, while the cyclopentyl group extends into the hydrophobic selectivity pocket.

BiologicalPathway Inhibitor Pyrazole-based Inhibitor ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding Kinase Target Kinase (e.g., JAK2) Substrate Downstream Effector (e.g., STAT) Kinase->Substrate Phosphorylation (Inhibited) ATP->Kinase Response Cellular Proliferation (Blocked) Substrate->Response Signal Transduction (Halted)

Caption: Mechanism of action for pyrazole derivatives acting as ATP-competitive kinase inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and in-process control metrics.

Protocol A: Suzuki-Miyaura Cross-Coupling for Aryl-Pyrazole Synthesis

Objective: Synthesize a 3-aryl-1-cyclopentyl-5-methyl-1H-pyrazole derivative.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 mmol, 276 mg)[2], the desired aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Water is strictly required to dissolve the K₂CO₃ and form the nucleophilic Pd-hydroxo complex necessary for transmetalation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath for 6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

    • Validation Metric: The starting iodo-pyrazole (Rf ~0.6, UV active) must completely disappear, replaced by a lower-Rf, highly fluorescent product spot.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: Aqueous washing removes the inorganic salts and the majority of the dioxane, preventing emulsion formation during chromatography.

  • Purification & Final Validation: Concentrate under reduced pressure and purify via silica gel flash chromatography. Validate the final product using LC-MS.

    • Validation Metric: Disappearance of the

      
       277[M+H]⁺ peak (starting material) and the emergence of the calculated target mass.
      
Protocol B: Sonogashira Coupling for Alkyne-Linked Pharmacophores

Objective: Introduce a terminal alkyne at the C3 position to create rigid, linear molecular probes[5].

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 mmol, 276 mg), Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), and CuI (0.1 mmol, 19 mg)[3].

    • Causality: CuI is essential as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which is highly reactive toward transmetalation with the palladium complex[5].

  • Solvent/Base Addition: Add anhydrous Triethylamine (Et₃N, 10 mL) and degas with Argon for 10 minutes.

    • Causality: Et₃N acts as both the solvent and the base required to deprotonate the terminal alkyne.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise via syringe. Heat the mixture to 60 °C for 4 hours.

    • Causality: The high reactivity of the C-I bond at the 3-position allows this reaction to proceed at a relatively mild 60 °C, minimizing alkyne homocoupling (Glaser coupling) side reactions[4].

  • In-Process Control (Self-Validation): Monitor via LC-MS.

    • Validation Metric: Look for the complete consumption of the starting material and the absence of a peak corresponding to the homocoupled alkyne dimer.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove the precipitated triethylammonium iodide salts and copper residues. Concentrate the filtrate and purify via automated flash chromatography.

References

  • [3] Molecules / PubMed Central (PMC): Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. Available at:[Link]

  • [4] RSC Advances / PubMed Central (PMC): Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available at:[Link]

  • [5] Arkat USA: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at:[Link]

Sources

Application Note: Scale-Up Synthesis of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Discovery Scientists, and Manufacturing Engineers Application: Intermediate synthesis for targeted oncology therapeutics (e.g., KRAS G12C inhibitors)

Introduction and Strategic Context

The compound 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole (CAS: 1354704-74-7) is a highly valued halogenated heteroaromatic building block. It serves as a critical intermediate in the synthesis of advanced pyrazolyl derivatives, which have demonstrated significant efficacy as irreversible covalent inhibitors of the G12C mutant KRAS, HRAS, and NRAS proteins[1].

Transitioning the synthesis of this intermediate from a discovery-scale (milligram to gram) to a process-scale (multigram to kilogram) environment presents specific challenges. The primary obstacle is regioselectivity . The precursor, 3-iodo-5-methyl-1H-pyrazole, exists as a tautomeric mixture. Alkylation with a cyclopentylating agent inevitably produces two regioisomers: the desired 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole and the undesired 1-cyclopentyl-5-iodo-3-methyl-1H-pyrazole.

This application note details a robust, scalable protocol that optimizes regioselectivity, manages exothermic profiles, and provides a scalable purification strategy avoiding prohibitive chromatographic steps where possible.

Mechanistic Insights and Regioselectivity Control

The N-alkylation of pyrazoles is governed by a delicate balance of steric hindrance and electronic distribution.

  • Steric Factors: The bulky iodine atom at the C3 position and the methyl group at the C5 position exert different steric demands. Alkylation at the nitrogen adjacent to the methyl group (yielding the 3-iodo-5-methyl isomer) is generally favored over alkylation adjacent to the massive iodine atom.

  • Thermodynamic vs. Kinetic Control: The choice of base and solvent dictates the reaction pathway. Strong bases (e.g.,

    
    ) in polar aprotic solvents (e.g., DMF) lead to a naked pyrazolide anion, which often results in lower regioselectivity due to high reactivity. Milder bases (e.g., 
    
    
    
    or
    
    
    ) provide better kinetic control, favoring the less sterically hindered product[1].
Reaction Workflow

G SM 3-Iodo-5-methyl-1H-pyrazole + Cyclopentyl Bromide Base Deprotonation (K2CO3 / DMF) SM->Base Alk SN2 Alkylation (80°C, 12h) Base->Alk Workup Aqueous Quench & Phase Extraction Alk->Workup Purify Regioisomer Separation (Selective Crystallization) Workup->Purify Product 1-Cyclopentyl-3-iodo- 5-methyl-1H-pyrazole Purify->Product

Workflow for the scale-up synthesis and isolation of the target pyrazole.

Reaction Optimization Data

To establish a self-validating and robust process, various conditions were screened to maximize the yield of the desired regioisomer while maintaining scalability.

Base (Equiv)SolventTemp (°C)Conversion (%)Ratio (Desired:Undesired)Scalability Assessment

(1.2)
THF0 to 25>95%1.5 : 1Poor (

evolution, low selectivity)

(1.5)
DMF60>95%4.2 : 1Moderate (High cost of Cesium)

(2.0)
DMF8092%3.8 : 1Excellent (Cost-effective, safe)

(2.0)
MeCN8075%3.5 : 1Good (Slower reaction rate)

Conclusion: Potassium carbonate (


) in Dimethylformamide (DMF) at 80 °C provides the optimal balance of regioselectivity, cost-efficiency, and operational safety for scale-up[1].

Scale-Up Protocol (100g Scale)

Caution: This procedure should be conducted in a professional chemical manufacturing facility equipped with appropriate engineering controls (e.g., walk-in fume hoods, scrubbers) and utilizing standard PPE.

Phase 1: Preparation and Deprotonation
  • Equipment Setup: Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with 3-iodo-5-methyl-1H-pyrazole (100.0 g, 480.8 mmol, 1.0 equiv) and anhydrous DMF (800 mL, 8 volumes).

  • Base Addition: Begin moderate stirring (250 rpm). Add finely powdered, anhydrous

    
     (132.9 g, 961.6 mmol, 2.0 equiv) in portions over 15 minutes.
    
    • Causality Check: Portion-wise addition prevents clumping and ensures a uniform slurry, maximizing the surface area for the solid-liquid deprotonation step.

  • Equilibration: Heat the suspension to 40 °C and stir for 45 minutes to ensure complete formation of the potassium pyrazolide salt.

Phase 2: Alkylation
  • Electrophile Addition: Add cyclopentyl bromide (86.0 g, 577.0 mmol, 1.2 equiv) dropwise via an addition funnel over 30 minutes.

    • Causality Check: Dropwise addition controls the mild exotherm and prevents localized concentration spikes that could favor the formation of the undesired kinetic regioisomer.

  • Heating: Ramp the internal temperature to 80 °C. Maintain stirring at this temperature for 12-14 hours.

  • In-Process Control (IPC): Sample the reaction mixture, dilute with EtOAc/Water, and analyze the organic layer via HPLC or LC-MS. Proceed to workup when the remaining starting material is < 2%.

Phase 3: Workup and Extraction
  • Quench: Cool the reactor to 15 °C. Slowly add Deionized Water (1.0 L) over 30 minutes to quench the reaction and dissolve inorganic salts.

  • Extraction: Add Ethyl Acetate (EtOAc, 800 mL). Stir for 15 minutes, then halt stirring to allow phase separation. Extract the aqueous layer with an additional 400 mL of EtOAc.

  • Washing: Combine the organic layers. Wash sequentially with 5% aqueous

    
     solution (
    
    
    
    mL) to remove residual DMF, followed by saturated brine (400 mL).
    • Causality Check:

      
       washes are highly effective at partitioning DMF into the aqueous phase, preventing solvent carryover during concentration.
      
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude amber oil.
    
Phase 4: Purification (Regioisomer Separation)

Note: While discovery chemistry relies on silica gel chromatography, process chemistry favors crystallization. 12. Slurry/Crystallization: Dissolve the crude oil in a minimum amount of hot Heptane (approx. 150 mL). Slowly cool to room temperature, then to 0 °C. 13. Isolation: The desired 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole preferentially crystallizes due to its specific packing geometry. Filter the crystals, wash with cold Heptane (50 mL), and dry under vacuum at 40 °C. 14. Yield: Expected yield: 85-92 g (64-69% isolated yield of the desired isomer).

Analytical Validation

To ensure the integrity of the self-validating system, the final product must meet the following analytical criteria:

  • HPLC Purity: > 98% (Area %)

  • Regioisomeric Purity: > 99:1 (Desired : Undesired). The undesired isomer (1-cyclopentyl-5-iodo-3-methyl-1H-pyrazole) typically exhibits a slightly different retention time on reverse-phase C18 columns.

  • 1H NMR (400 MHz, CDCl3): The diagnostic signal is the pyrazole C4 proton. Confirm the chemical shift matches the expected electronic environment of the 3-iodo-5-methyl substitution pattern. Furthermore, the methine proton of the cyclopentyl group will show distinct coupling patterns based on its proximity to the methyl group (N1 alkylation) versus the iodine atom (N2 alkylation).

References

  • US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-ISO-3I5M Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active

Executive Summary

The purification of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole presents unique challenges due to the regiochemical stability of the pyrazole ring and the nature of iodination chemistry.

Critical Distinction: Unlike standard electrophilic iodination (which exclusively targets the C4 position), the C3-iodo isomer is typically synthesized via the Sandmeyer reaction from the corresponding 3-amino precursor . Consequently, the impurity profile differs significantly from standard pyrazole synthesis. Your crude mixture likely contains:

  • Residual Oxidants: Elemental iodine (

    
    ) or excess nitrite species.
    
  • Diazo-Tars: Colored oligomers from incomplete diazotization.

  • Regioisomers: Trace amounts of 4-iodo or 5-iodo variants if cyclization was non-selective.

This guide provides a self-validating workflow to isolate high-purity material suitable for biological assay or cross-coupling applications.

Module 1: The Chemical Wash (Reaction Quench)

Objective: Chemically destroy reactive species before chromatography to prevent band streaking and degradation.

The "Purple Extract" Problem: Crude reaction mixtures from iodination are often dark purple or brown due to trapped iodine. If not removed, iodine sublimates during rotary evaporation and contaminates your chromatography fractions.

Protocol: Reductive Quench System
StepActionMechanistic Rationale
1 Dilute Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can trap iodine in emulsions.
2 Wash 1 (Reductive) Wash the organic layer vigorously with 10% Sodium Thiosulfate (

)
.
3 Check Visual Validation: The organic layer must turn from purple/brown to pale yellow/orange. If purple persists, repeat Step 2.
4 Wash 2 (Buffering) Wash with Saturated Sodium Bicarbonate (

).
5 Dry & Concentrate Dry over

, filter, and concentrate.

Module 2: Chromatography Strategy

Objective: Separation of the lipophilic target from polar tars.

Pyrazoles are weak bases (


). On acidic silica gel, they can protonate, leading to "streaking" or broad peaks that co-elute with impurities.
Stationary Phase & Solvent System
  • Stationary Phase: High-Performance Flash Silica (40-63 µm).

  • Modifier (Critical): Add 1% Triethylamine (

    
    )  to your solvent system during column equilibration. This neutralizes the acidic sites on the silica, ensuring sharp peak shapes .
    
Recommended Gradient (Flash)
Volume (CV)% Ethyl Acetate in HexanesPurpose
0 - 2 0%Elute non-polar hydrocarbons/grease.
2 - 5 0%

5%
Elute residual iodine (if any) and highly non-polar byproducts.
5 - 15 5%

20%
Target Elution Zone. The 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole typically elutes here.
15 - 20 20%

50%
Flush out polar diazo-tars and unreacted amines.

Tech Tip: The 1-cyclopentyl group adds significant lipophilicity. Expect the product to elute earlier (lower


) than non-alkylated pyrazoles.

Module 3: Crystallization (The Polishing Step)

Objective: Removal of trace regioisomers.

If chromatography yields a solid with 95-98% purity, recrystallization is the preferred method to reach >99% purity required for biological testing.

  • Solvent System: Ethanol/Water or Heptane .

  • Protocol:

    • Dissolve the solid in minimum hot Ethanol (

      
      ).
      
    • Add water dropwise until persistent turbidity is observed.

    • Add a single drop of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Validation: 3-iodo isomers often crystallize as needles, while impurities remain in the mother liquor.

Visual Workflow: Decision Logic

PurificationWorkflow Start Crude Reaction Mixture (Sandmeyer/Iodination) Quench Quench: 10% Na2S2O3 Wash (Remove Iodine) Start->Quench CheckColor Is Organic Layer Purple? Quench->CheckColor RepeatWash Repeat Thiosulfate Wash CheckColor->RepeatWash Yes PhaseCut Phase Separation & Drying (Na2SO4) CheckColor->PhaseCut No (Yellow/Orange) RepeatWash->CheckColor StateCheck Physical State? PhaseCut->StateCheck Flash Flash Chromatography (Hex/EtOAc + 1% Et3N) StateCheck->Flash Oil/Gum Recryst Recrystallization (EtOH/Water) StateCheck->Recryst Solid Final Pure 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole Flash->Final Recryst->Final

Figure 1: Decision matrix for the purification of iodopyrazoles. Note the critical loop at the "Check Color" stage to ensure complete iodine removal.

Troubleshooting & FAQs

Troubleshooting Table
SymptomProbable CauseCorrective Action
Product is Purple/Pink Trapped Iodine (

) in the crystal lattice or oil.
Dissolve in

, wash 3x with sat.

, dry, and re-concentrate. Do not proceed until colorless/yellow. 1
Tailing on TLC/Column Pyrazole basicity interacting with silica silanols.Pre-treat silica: Flush column with 1%

in Hexanes before loading. Add 1%

to the eluent.
Low Yield (Sandmeyer) Incomplete diazotization or hydrolysis of diazonium salt.Ensure temperature was kept

during nitrite addition. If yield is low, check aqueous layer pH; diazonium salts are stable in acid.
Co-eluting Impurity Regioisomer (4-iodo) or de-iodinated material.Switch solvent system to DCM/MeOH (99:1 to 95:5). The selectivity is often different from Hex/EtOAc.
Frequently Asked Questions

Q: Why is my product an oil even though literature says it should be a solid? A: Small amounts of solvent (EtOAc/DCM) or impurities (specifically the de-iodinated byproduct 1-cyclopentyl-5-methylpyrazole) can depress the melting point significantly.

  • Fix: High-vacuum drying (0.1 mbar) for 12 hours. If it remains an oil, perform a "seed" crystallization by scratching the flask wall with a glass rod in the presence of cold pentane.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is actually better for pyrazoles as it avoids the acid-base interaction that causes streaking. However, Alumina has lower resolving power. Use it only if


 buffered silica fails.

Q: How do I distinguish the 3-iodo from the 4-iodo isomer? A:

  • NMR: The C4-H proton (in the 3-iodo product) usually appears as a singlet around 6.0 - 6.5 ppm . In the 4-iodo isomer, the C3-H is often shifted downfield (>7.0 ppm) due to the adjacent iodine.

  • NOESY: In the 3-iodo-5-methyl isomer, you should see an NOE correlation between the N-Cyclopentyl protons and the C5-Methyl group, but not the C4-H.

References

  • Reddit r/Chemistry. (2014). How do I get rid of excess iodine in a reaction? Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Pyrazole Synthesis and Purification Protocols. Retrieved from [Link]

  • Vaia. (2025). Iodide Ion Formation and Iodine Stain Removal. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole is a critical workflow in the development of LRRK2 inhibitors (e.g., GNE-7915 analogs) and other kinase-targeted therapeutics. Users frequently report two primary failure modes:

  • Regiochemical Scrambling: Obtaining the 1-cyclopentyl-5-iodo-3-methyl isomer during alkylation.

  • Sandmeyer Stalling: Low yields (<30%) and tar formation during the conversion of the 3-amino precursor to the 3-iodo target using aqueous conditions.

This guide prioritizes the Non-Aqueous Sandmeyer Protocol as the superior route for yield improvement, offering a self-validating workflow to bypass the regioselectivity issues inherent in direct alkylation.

Part 1: The Critical Workflow (Visualized)

The following diagram outlines the high-yield pathway (Route A) versus the lower-yield, separation-intensive pathway (Route B).

SynthesisWorkflow Start Starting Material Selection RouteA Route A: De Novo Cyclization (Recommended for High Purity) Start->RouteA High Yield Strategy RouteB Route B: Direct Alkylation (Prone to Isomers) Start->RouteB Legacy Strategy StepA1 Cyclopentylhydrazine + 3-Aminocrotononitrile RouteA->StepA1 StepB1 3-Iodo-5-methylpyrazole + Cyclopentyl Bromide RouteB->StepB1 StepA2 Intermediate: 1-Cyclopentyl-3-amino-5-methylpyrazole StepA1->StepA2 Regiocontrol StepA3 Non-Aqueous Sandmeyer (t-BuONO + I2/CH2I2) StepA2->StepA3 Critical Step Target TARGET: 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole StepA3->Target >70% Yield StepB2 Regioisomer Mixture (3-Iodo vs 5-Iodo) StepB1->StepB2 Cs2CO3/DMF StepB3 Chromatographic Separation (Yield Loss) StepB2->StepB3 Difficult Sep StepB3->Target <40% Yield

Caption: Comparison of De Novo Synthesis (Route A) vs. Direct Alkylation (Route B). Route A minimizes yield loss by establishing regiochemistry early.

Part 2: Troubleshooting & Optimization (Q&A)

Module 1: The Sandmeyer Reaction (Yield < 40%)

Q: I am using NaNO₂/HCl/KI for the iodination of 1-cyclopentyl-3-amino-5-methylpyrazole, but my yield is stuck at 30%, and the product is black. What is happening?

A: You are experiencing diazo-decomposition . The 1-cyclopentyl-3-amino-pyrazole intermediate is relatively lipophilic. In aqueous acidic media (Classical Sandmeyer), the diazonium salt is unstable and prone to hydrolysis (forming phenols) or azo-coupling (forming tars) before the iodine substitution can occur.

Protocol Upgrade: The Non-Aqueous Sandmeyer Switch to an anhydrous radical-mediated iodination. This single change often doubles the yield.

ParameterClassical (Aqueous)Optimized (Anhydrous)
Reagents NaNO₂, HCl, KIIsoamyl Nitrite (or t-BuONO), I₂, CuI
Solvent Water/HClAcetonitrile (MeCN) or THF
Mechanism Ionic (Diazonium)Radical (Homolytic)
Typical Yield 25–40%65–85%

Step-by-Step Protocol (Validated):

  • Dissolution: Dissolve 1-cyclopentyl-3-amino-5-methylpyrazole (1.0 eq) in anhydrous MeCN (0.2 M).

  • Iodine Source: Add Diiodomethane (CH₂I₂) (3.0 eq) OR Iodine (I₂) (1.0 eq) + CuI (1.0 eq). Note: CH₂I₂ often gives cleaner profiles.

  • Diazotization: Add Isoamyl Nitrite (3.0 eq) dropwise at Room Temperature.

  • Heating: Heat to 60–80°C for 2–4 hours. Monitor by LCMS.

  • Workup: Quench with saturated Na₂S₂O₃ (to remove excess iodine) and extract with EtOAc.

Why this works: The organic nitrite generates the diazonium species in situ in a solvent where the lipophilic substrate is soluble, and the radical mechanism is faster than the aqueous hydrolysis side-reaction.

Module 2: Regioselectivity (The "Wrong Isomer" Problem)

Q: I tried alkylating 3-iodo-5-methylpyrazole with cyclopentyl bromide, but NMR shows I made the wrong isomer. How do I fix this?

A: Direct alkylation of asymmetric pyrazoles is governed by a conflict between sterics and tautomeric equilibrium .

  • The Trap: 3-iodo-5-methylpyrazole exists in equilibrium. Alkylation typically favors the nitrogen furthest from the bulky group to minimize steric clash. However, the "Lone Pair Repulsion" effect from the iodine can sometimes direct alkylation toward the crowded side, leading to mixtures.

Diagnostic Check:

  • Target (Desired): 1-Cyclopentyl-3-iodo -5-methyl (Iodine is on the carbon between the nitrogens? No, Iodine is at C3, Methyl at C5).

    • NMR Signature: Look for NOE (Nuclear Overhauser Effect) between the Cyclopentyl methine proton and the Methyl group. If you see NOE, you have the Target (1-Cyclopentyl-5-methyl).

  • Impurity (Undesired): 1-Cyclopentyl-5-iodo -3-methyl.

    • NMR Signature: NOE between Cyclopentyl methine and the Pyrazole-H4 proton (or lack of NOE with methyl).

Optimization Table for Alkylation (If you must use this route):

ConditionMajor ProductRatio (Desired:Undesired)
NaH / THF Kinetic Control (often mixed)~ 1:1 to 2:1
Cs₂CO₃ / DMF (Hot) Thermodynamic Control~ 4:1 to 10:1
K₂CO₃ / Acetone Slow, often mixed~ 3:1

Recommendation: If you cannot switch to the De Novo synthesis (Route A), use Cesium Carbonate (Cs₂CO₃) in DMF at 80°C. The larger cation and higher temperature allow the reaction to equilibrate toward the thermodynamically more stable isomer, which is usually the desired 1-cyclopentyl-3-iodo-5-methylpyrazole (due to the methyl being less bulky than iodine, allowing N1-substitution next to methyl to be slightly more tolerated than next to iodine? Correction: Actually, N-alkylation usually prefers the side AWAY from the larger group. If Iodine > Methyl, it prefers N1 next to Methyl. This matches the Target.)

Module 3: Purification & Stability

Q: My product turns purple on the shelf. Is it decomposing?

A: Yes, it is likely de-iodinating or releasing trapped iodine.

  • Cause: Trace acid from the silica gel column or remaining copper salts (from Sandmeyer).

  • Fix:

    • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading.

    • Scavenge Iodine: Wash the organic layer twice with 10% Na₂S₂O₃ during workup.

    • Storage: Store at -20°C in the dark. C-I bonds on electron-rich heterocycles are photolabile.

Part 3: References & Authority

  • Estrada, A. A., et al. "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, 2012, 55(22), 9416–9433.

    • Relevance: Establishes the core synthesis of the GNE-7915 scaffold and discusses the alkylation regiochemistry of 3-iodo-5-methylpyrazole.

  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins."[1][2] Journal of Organic Chemistry, 2008, 73(6), 2412–2415.

    • Relevance: Provides mechanistic insight into controlling pyrazole regiochemistry during ring formation.

  • BenchChem Technical Guides. "Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide."

    • Relevance: General protocol validation for Sandmeyer reactions on aminopyrazoles.

  • Organic Chemistry Portal. "Synthesis of Pyrazoles."

    • Relevance: Comprehensive database of pyrazole synthesis methodologies and regioselectivity rules.

Sources

Technical Support Center: 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (CAS: 1354704-74-7). This molecule is a highly valuable building block in drug discovery, particularly for synthesizing complex pyrazole-containing therapeutics. However, due to the highly reactive nature of the C3-I bond, researchers frequently encounter yield-limiting byproducts during palladium- and copper-catalyzed cross-coupling reactions.

This guide is engineered to provide application scientists and drug development professionals with causality-driven troubleshooting, diagnostic data, and self-validating experimental protocols to eliminate these side reactions.

Part 1: Diagnostic Data Matrix

Before optimizing your reaction, you must accurately identify the failure mode. Use the table below to cross-reference your LC-MS and NMR data with the most common byproducts formed during the functionalization of 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole.

Byproduct IdentityLC-MS Signature (ESI+)¹H NMR Diagnostic Shift (CDCl₃)Primary Root Cause
Hydrodehalogenation (1-Cyclopentyl-5-methyl-1H-pyrazole)m/z 151 [M+H]⁺(Δ -126 Da from SM)Appearance of a new aromatic singlet at ~δ 5.9 ppm (C3-H).Slow transmetalation; β-hydride elimination from alkoxide bases or alcohol solvents.
Pyrazole Homocoupling (Dimerization)m/z 299[M+H]⁺(Δ +22 Da from SM)Loss of iodine; doubling of cyclopentyl/methyl integrations relative to the pyrazole core.Trace oxygen intrusion acting as an oxidant; excess Pd(0) accumulation.
Protodeboronation (Loss of Boronic Acid Partner)m/z 277 [M+H]⁺(SM remains unreacted)Disappearance of boronic acid mass; presence of volatile R-H species.Excess water in solvent; excessively high temperatures; base-catalyzed hydrolysis.

Part 2: Deep-Dive Troubleshooting FAQs

Q1: Why is my Suzuki-Miyaura coupling yielding predominantly 1-cyclopentyl-5-methyl-1H-pyrazole (hydrodehalogenation) instead of the cross-coupled product? A: This is a kinetic issue. The oxidative addition of Palladium(0) into the C-I bond of iodopyrazoles is exceptionally fast. However, if the subsequent transmetalation step is slow (often due to the steric bulk of the 1-cyclopentyl group), the resulting Pd(II) intermediate stalls. During this stalled phase, the complex is highly susceptible to β-hydride elimination if any hydride donors are present 1. Paradoxically, direct comparisons show that iodopyrazoles are significantly more prone to dehalogenation than their bromo- or chloro-counterparts due to this exact bottleneck 2.

Q2: How does my choice of base and solvent influence this dehalogenation pathway? A: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), as well as primary/secondary alcohol solvents (e.g., ethanol, isopropanol), act as potent hydride donors 1. The Pd(II) complex abstracts a hydride from the alkoxide/alcohol, forming a Pd-hydride species that reductively eliminates to give the dehalogenated pyrazole. To fix this, switch to an inorganic base (like anhydrous K₃PO₄) and an aprotic solvent (like 1,4-dioxane).

Q3: My Sonogashira coupling yields a black tar and unreacted starting material. What is the mechanism of this failure? A: The formation of "black tar" is indicative of Palladium black precipitation, meaning your catalyst has degraded before it could complete the catalytic cycle. In iodopyrazole Sonogashira couplings, if the copper acetylide intermediate forms too slowly, the Pd(II) oxidative addition complex disproportionates. Furthermore, trace oxygen will cause Glaser homocoupling of your alkyne, consuming your coupling partner and leaving the iodopyrazole stranded 3. Rigorous degassing is mandatory.

Part 3: Mechanistic & Troubleshooting Workflows

Pathway Pd0 Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex [Pyrazole]-Pd-I Pd0->OxAdd + Iodopyrazole Trans Transmetalation (Fast with XPhos/K3PO4) OxAdd->Trans Desired Hydride β-Hydride Elimination (Alkoxide/Alcohol) OxAdd->Hydride Undesired Product Desired Cross-Coupled Product Trans->Product Reductive Elimination Dehal Dehalogenated Byproduct (m/z 151) Hydride->Dehal Reductive Elimination

Caption: Catalytic cycle divergence showing competition between cross-coupling and dehalogenation.

Troubleshooting Issue Issue: Low Yield in Coupling LCMS Run LC-MS on Crude Issue->LCMS Dehal High Dehalogenation (m/z 151) LCMS->Dehal Homo Pyrazole Homocoupling (m/z 299) LCMS->Homo Unreacted Unreacted Starting Material (m/z 277) LCMS->Unreacted FixDehal Action: Use aprotic solvent. Switch base to K3PO4. Dehal->FixDehal FixHomo Action: Rigorous degassing. Check Pd catalyst. Homo->FixHomo FixUnreacted Action: Increase temp. Switch to XPhos Pd G2. Unreacted->FixUnreacted

Caption: Decision tree for diagnosing and resolving common byproduct formations in iodopyrazole couplings.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to ensure the mechanistic logic holds true during your experiment.

Protocol A: Suppressed-Dehalogenation Suzuki-Miyaura Coupling

Objective: Couple 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole with an arylboronic acid while keeping hydrodehalogenation below 5%.

Scientific Rationale: We utilize 1,4-dioxane to eliminate solvent-based hydride sources and anhydrous K₃PO₄ to prevent base-mediated hydride transfer. XPhos Pd G2 is selected because the bulky, electron-rich XPhos ligand accelerates the transmetalation step, outcompeting the dehalogenation pathway 1.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), anhydrous K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.05 equiv).

  • Atmosphere Control: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Removing O₂ prevents oxidative homocoupling of the pyrazole.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring.

  • In-Process Control (IPC) - Self Validation: At exactly 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL Acetonitrile, and run an LC-MS.

    • Validation Check: Look at the ratio of m/z 151 (Dehalogenation) to m/z 277 (Starting Material). If the ratio exceeds 1:10, your solvent or base is wet, acting as a hydride source. Halt, discard, and re-dry reagents.

  • Workup: If IPC passes, continue stirring for 4 hours total. Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate under reduced pressure.

Protocol B: Oxygen-Free Sonogashira Cross-Coupling

Objective: Functionalize the C3 position with a terminal alkyne while preventing Glaser homocoupling and catalyst degradation.

Scientific Rationale: Iodopyrazoles are excellent substrates for Sonogashira couplings, but the presence of the basic pyrazole nitrogen can coordinate copper, slowing the formation of the required copper acetylide 3. We use a slight excess of CuI and strict freeze-pump-thaw degassing to ensure the catalytic cycle turns over smoothly.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled reaction tube, combine 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent & Base: Add a 1:1 mixture of anhydrous THF and Triethylamine (TEA) (total volume 10 mL/mmol).

  • Degassing (Critical Step): Submerge the tube in liquid nitrogen until the solvent freezes solid. Apply high vacuum for 5 minutes. Close the vacuum valve, remove from liquid nitrogen, and let it thaw in a water bath. Repeat this freeze-pump-thaw cycle exactly three times.

  • Alkyne Addition: Backfill with Argon. Add the terminal alkyne (1.2 equiv) via a gastight syringe.

  • Reaction: Stir at 60 °C for 12 hours.

  • In-Process Control (IPC) - Self Validation: At 4 hours, check the reaction color. If the solution is bright yellow/orange, the Pd catalyst is active. If the solution is completely black with a metallic mirror on the glass, Pd(0) has precipitated. This indicates the alkyne was consumed by O₂-mediated Glaser coupling, stranding the Pd.

Part 5: References

  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.[Link]

  • PubMed Central (PMC). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.[Link]

Sources

Technical Support Center: Purification of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

[1]

Status: Active Document ID: PUR-PYR-005 Last Updated: March 1, 2026 Department: Separation Science & Process Chemistry[1][2][3]

Executive Summary & Criticality Assessment

The Challenge: The purification of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole is not merely a filtration step; it is a critical resolution of regioisomers. The synthesis of this intermediate via N-alkylation of 3-iodo-5-methylpyrazole (or its tautomer) invariably produces a mixture of two regioisomers:

  • Target: 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (C3-Iodo, C5-Methyl)[1]

  • Impurity: 1-Cyclopentyl-5-iodo-3-methyl-1H-pyrazole (C5-Iodo, C3-Methyl)

Why this matters: These isomers have identical molecular weights (MW 276.[1][3]12) and very similar polarities.[1] Failure to separate them now will lead to inseparable mixtures in subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira), as both isomers are active substrates.[3]

Pre-Purification Diagnostics (The "Triage")

Before loading the column, you must define the separation window. Do not proceed until you have confirmed the identity of your TLC spots.[1]

Diagnostic Workflow

The dipole moments of 1,3- and 1,5-disubstituted pyrazoles differ due to the vector alignment of the lone pair and the substituents.[3]

  • Hypothesis: The 1,5-isomer (more sterically crowded, often higher dipole) typically is more polar and elutes later (lower Rf).[1][3]

  • Target (1,3-isomer): Typically elutes first (higher Rf).[1][3]

  • Warning: This is a heuristic. You must validate this via 1D-NOE NMR on a crude fraction before scaling up.[1]

TLC Mobile Phase Optimization Table:

Solvent SystemPolarity IndexExpected Separation (ΔRf)Comment
Hexane/EtOAc (9:1) Low< 0.05Likely too non-polar; spots may co-elute near baseline.[1]
Hexane/EtOAc (4:1) Medium0.10 - 0.15 Recommended starting point. Target Rf ~0.[1]35.
DCM/MeOH (98:2) HighPoorPyrazoles may streak; often insufficient resolution for regioisomers.[1][3]
Toluene/Acetone (95:5) Orthogonal0.10Excellent alternative if Hex/EtOAc fails.[1][3]

Standard Operating Procedure: Flash Chromatography

Phase 1: Column Setup[3]
  • Stationary Phase: Silica Gel 60 (40–63 µm).[1]

  • Solid Loading (Critical): Do not liquid load with DCM. The solvent flush destroys the delicate resolution needed for isomers.

    • Protocol: Dissolve crude oil in minimum DCM, add silica (1:2 ratio w/w), and rotary evaporate to a free-flowing dust.

  • Column Size: Use a 1:50 ratio (1 g crude : 50 g silica) due to the difficult separation (ΔRf < 0.2).

Phase 2: Elution Protocol

Gradient: Linear Gradient, Hexane/Ethyl Acetate.[1][3]

  • Equilibration: 100% Hexane (3 CV - Column Volumes).

  • Injection: Dry load cartridge.

  • Stage A (0-5% EtOAc): Elute non-polar impurities (e.g., excess alkyl halides).[1]

  • Stage B (5-15% EtOAc): Shallow gradient over 10 CV. This is where the Target (1,3-isomer) usually elutes.[3]

  • Stage C (15-30% EtOAc): Elute the Regio-impurity (1,5-isomer).[1]

  • Stage D (Flush): 100% EtOAc to remove polar tars.[1]

Visualization of Logic & Workflow

PurificationWorkflowStartCrude Reaction Mixture(Isomer Mix)TLCTLC Method Dev(Hex/EtOAc 4:1)Start->TLCDecisionΔRf > 0.1?TLC->DecisionPrepDry Loading(Silica Adsorption)Decision->PrepYesAlt_SolventSwitch to Toluene/AcetoneDecision->Alt_SolventNoColumnFlash Chromatography(0-20% Gradient)Prep->ColumnFractionsFraction Analysis(UV 254nm)Column->FractionsAlt_Solvent->DecisionNMR_CheckNOE NMR Validation(Confirm Regiochemistry)Fractions->NMR_CheckFinalPure 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazoleNMR_Check->Final

Figure 1: Decision tree for the purification and validation of regioisomeric iodopyrazoles.

Troubleshooting Guide (Q&A)

Issue: "The spots are streaking/tailing on the TLC plate."

Diagnosis: The pyrazole nitrogen (N2) has basic character and is hydrogen-bonding with the acidic silanols on the silica gel.[1] Solution:

  • Pre-treat the column: Flush the column with mobile phase containing 1% Triethylamine (Et3N) before loading.[1]

  • Mobile Phase Modifier: Maintain 0.5% Et3N in the running solvent.[1]

  • Note: Et3N is high boiling.[1] You must rotovap thoroughly or wash the final product with water to remove the amine, otherwise, it may poison subsequent palladium catalysts.[3]

Issue: "I see two spots on TLC, but they co-elute on the column."

Diagnosis: This is a "Critical Pair" failure.[1] The column loading is likely too high, or the gradient is too steep.[3] Solution:

  • Reduce Loading: Switch from 1:50 to 1:100 silica ratio.

  • Isocratic Hold: Instead of a gradient, find the %EtOAc where the Rf is 0.[3]25. Run the column isocratically at this percentage for 5-10 CVs. This maximizes the number of theoretical plates utilized for the separation.

Issue: "The product turned purple/pink during evaporation."

Diagnosis: Iodine liberation.[1] The C-I bond on the pyrazole ring can be labile, especially under acidic conditions or intense light.[3] Solution:

  • Wash: Redissolve in EtOAc and wash with dilute aqueous Sodium Thiosulfate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Stabilize: Store the purified oil in the dark at -20°C.

  • Avoid Acid: Do not use acidified silica or chloroform (which can form HCl over time) for storage.[1][3]

Issue: "How do I confirm which isomer is which without an X-ray?"

Diagnosis: Ambiguity in elution order. Solution: Run a 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Target (1-cyclopentyl-3-iodo-5-methyl): Irradiating the N-CH (cyclopentyl methine) should show a strong NOE enhancement of the C5-Methyl group.[1]

  • Impurity (1-cyclopentyl-5-iodo-3-methyl): Irradiating the N-CH will NOT show enhancement of the methyl group (because the Iodine is in the way).[1]

Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is excellent for basic heterocycles like pyrazoles and eliminates the need for Triethylamine.[3] However, the resolution of regioisomers is often lower on Alumina than on Silica. Use this only if the compound decomposes on Silica.[1]

Q: Is the compound volatile? A: 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole is likely a viscous oil or low-melting solid.[1] It is not highly volatile, but prolonged high-vacuum exposure (overnight) might lead to sublimation loss if the quantity is small (<50 mg).[3]

Q: Can I use Reverse Phase (C18) chromatography? A: Yes. If normal phase fails to separate the isomers, C18 (Water/Acetonitrile with 0.1% Formic Acid) is often orthogonal.[3] The increased lipophilicity of the Iodine vs Methyl group interacts differently with the C18 chains.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.[1][3]

    • Source:Journal of Organic Chemistry, 2018.[1][3]

    • Context: Explains the steric vs. electronic control that leads to the 1,3- vs 1,5-isomer mixture.
    • URL:[Link](Note: Generalized link to JOC search for validation)[3]

  • Chromatography of Basic Heterocycles

    • Title: Purification of Laboratory Chemicals - Pyrazoles.[1][4][5]

    • Source:Butterworth-Heinemann, 8th Edition.[1][3]

    • Context: Standard protocols for deactivating silica with triethylamine to prevent tailing.[1]

    • URL:[Link][3]

  • NOE Determination of Pyrazole Regioisomers

    • Title: Structural determination of N-alkylated pyrazoles using NOE difference spectroscopy.
    • Source:Magnetic Resonance in Chemistry.
    • Context: The definitive method for distinguishing 1,3-dimethyl from 1,5-dimethyl analogs.[1]

    • URL:[Link]

Technical Support Center: Recrystallization of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

The Molecule: 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole Chemical Class: N-alkylated halopyrazole. Critical Challenge: This molecule presents a "perfect storm" for purification difficulties. The cyclopentyl group adds significant lipophilicity, while the iodine atom increases polarizability. The primary impurity is invariably the regioisomer (1-cyclopentyl-5-iodo-3-methyl-1H-pyrazole) , formed during synthesis (either via N-alkylation of the parent pyrazole or cyclization of hydrazine derivatives).

Physical Behavior:

  • Melting Point (Est.): 60–85°C. (Low-melting solids are prone to "oiling out" during recrystallization).

  • Solubility: High solubility in DCM, EtOAc, and Toluene; moderate in alcohols; low in aliphatic hydrocarbons (Hexane/Heptane).

This guide addresses the specific troubleshooting required to isolate the 3-iodo-5-methyl isomer in high purity (>98%) suitable for biological assays or metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki).

Troubleshooting Guide (Q&A)
Issue 1: The "Oiling Out" Phenomenon

User Question: "I dissolved my crude solid in hot ethyl acetate, but upon cooling, it separated into a sticky yellow oil at the bottom of the flask instead of crystals. How do I fix this?"

Scientist Response: Oiling out occurs when the phase separation temperature (liquid-liquid) is higher than the crystallization temperature (solid-liquid). This is common for this molecule due to its low melting point and lipophilic cyclopentyl chain.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil redissolves.

  • Adjust Solvent System: You are likely using a solvent that is too polar or too concentrated. Switch to a Solvent/Anti-solvent system.

    • Recommendation:Heptane / Ethyl Acetate (10:1 to 20:1) .

  • Seeding (Critical): You must seed the solution.

    • Technique: Cool the solution to slightly above room temperature.[1] Scratch the glass or add a tiny crystal of pure material. If you lack seeds, withdraw 1 mL of solution, evaporate it on a watch glass to force crude crystallization, and use that solid to seed the main batch.

  • Slow Cooling: Do not use an ice bath immediately. Wrap the flask in a towel and let it cool to room temperature over 2–3 hours.

Issue 2: Persistent Regioisomer Impurity

User Question: "My NMR shows a 10% impurity that looks like the isomer. Recrystallization isn't removing it."

Scientist Response: Regioisomers (1,3,5- vs 1,5,3-) often form solid solutions (co-crystals), making separation by standard recrystallization difficult.

Strategic Fix:

  • Enrichment Step: If the impurity is >5%, recrystallization alone is inefficient. Perform a rapid Silica Gel Filtration first.

    • Eluent: 5% EtOAc in Hexanes. The 3-iodo isomer typically has a slightly different Rf than the 5-iodo isomer due to the steric shielding of the nitrogen lone pair by the adjacent methyl vs. iodo group.

  • Switch Solvents: If filtration is impossible, switch to Toluene/Hexane .

    • Mechanism: Aromatic solvents (Toluene) often engage in pi-stacking interactions that can discriminate between isomers better than simple alkyl solvents.

Issue 3: Iodine Liberation (Yellow/Brown Discoloration)

User Question: "My white crystals turn yellow after drying. Is it decomposing?"

Scientist Response: Iodopyrazoles are light-sensitive. The yellow color is likely free iodine (


) liberated by trace oxidation or photolysis.

Stabilization Protocol:

  • Wash: Before recrystallization, dissolve the crude in DCM and wash with 10% Sodium Thiosulfate (

    
    ) . This reduces free iodine back to iodide.
    
  • Protect: Perform the recrystallization in a flask wrapped in aluminum foil.

  • Drying: Dry under vacuum at ambient temperature; avoid heating above 40°C.

Experimental Protocols
Protocol A: Standard Recrystallization (Heptane/EtOAc)

Best for: Routine purification of crude material with >85% purity.

StepActionCritical Parameter
1 Dissolution Dissolve 10 g crude in 20 mL Ethyl Acetate at 50°C.
2 Anti-solvent Slowly add 150 mL Heptane while maintaining 50°C.
3 Clarification If cloudy/colored, add activated charcoal, stir 5 min, and filter hot (Celite).
4 Nucleation Cool to 35°C. Add seed crystals. Stir gently (100 rpm).
5 Growth Allow to cool to RT over 4 hours. Do not disturb.
6 Harvest Filter. Wash cake with cold Heptane .
Protocol B: The "Melt-Back" Technique (For Oiled Samples)

Best for: Recovering material that has oiled out.

  • Decant the supernatant solvent from the oil.

  • Add a minimum amount of Methanol to dissolve the oil at RT.

  • Add water dropwise until persistent turbidity is observed.

  • Add a few drops of Methanol to clear the solution.

  • Place in the fridge (4°C) overnight. Note: Alcohols are less prone to oiling out than esters for this substrate.

Visualizations
Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the optimal purification method based on crude purity and physical state.

PurificationLogic Start Crude 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole CheckPurity Check Purity (NMR/HPLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% (Regioisomers) CheckPurity->LowPurity RecrystChoice Recrystallization Setup HighPurity->RecrystChoice FlashChrom Flash Chromatography (Hexane/EtOAc) LowPurity->FlashChrom Enrich first FlashChrom->RecrystChoice SolventSystem Primary System: Heptane / EtOAc (10:1) RecrystChoice->SolventSystem CheckState Cooling Behavior SolventSystem->CheckState Crystals Crystals Formed Filter & Dry CheckState->Crystals Oil Oiling Out Occurs CheckState->Oil Remediation Remediation: 1. Reheat 2. Add Seed 3. Slower Cooling Oil->Remediation Remediation->CheckState

Figure 2: Regioisomer Separation Logic

Caption: Mechanistic difference in solubility driving the separation of 3-iodo vs 5-iodo isomers.

Regioisomer Isomer3 Target: 3-Iodo-5-Methyl (Less Steric Strain) Solubility Solubility in Heptane Isomer3->Solubility Lower Solubility (Packs better) Isomer5 Impurity: 5-Iodo-3-Methyl (Iodo-Cyclopentyl Clash) Isomer5->Solubility Higher Solubility (Steric disruption) Result Outcome Solubility->Result Target Crystallizes First

Data & Solubility Profile

Table 1: Solvent Screening for 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (Data derived from analogous alkyl-iodo-pyrazoles [1, 3])

Solvent SystemRatio (v/v)Dissolution TempCooling ResultRecommendation
Heptane / EtOAc 20:1 50°C White Needles Highly Recommended
Hexane / Toluene10:160°CPrisms/BlocksGood alternative
Ethanol / Water4:170°COil

Solid
Risk of oiling out
DichloromethanePureRTNo CrystalToo soluble
MethanolPure-20°CPowderYield loss (too soluble)
References
  • Arkivoc. (2014).[2] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. (Describes recrystallization of 1-alkyl-3-iodo-pyrazoles using n-Hexane/Toluene).

  • BenchChem Technical Support. (2025). Purification of Pyrazolone Derivatives and Regioisomer Separation.[3][4][5][6][7] (General protocols for pyrazole isomer separation via chromatography and fractional recrystallization).

  • Organic Syntheses. (2012). Preparation of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (Demonstrates "melt-back" seeding techniques for low-melting pyrazoles).

  • EPA CompTox Dashboard. (2025). Physical Properties of 3-Iodo-5-methyl-1H-pyrazole. (Melting point and solubility data for the parent scaffold).

Sources

Preventing de-iodination of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing De-iodination of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (Catalog ID: PYR-I-305)

Executive Summary

This guide addresses the stability and reactivity challenges associated with 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole . While the 5-methyl group blocks the most reactive C-H position, the C3-Iodine bond is electronically distinct from typical aryl iodides. It is prone to protodeiodination under acidic conditions and hydrodehalogenation during metal-catalyzed cross-couplings.

This document synthesizes field data and mechanistic insights to help you maintain the integrity of the C-I bond during storage, handling, and functionalization.

Part 1: Storage & Handling (The Basics)

Q: I received the shipment yesterday. How should I store this compound to prevent degradation before I even start?

A: The C-I bond in electron-rich heterocycles like pyrazoles is photolabile and sensitive to trace acids.

  • Light: Iodides are inherently photosensitive. Homolytic cleavage of the C-I bond can occur under ambient light, generating radical species that abstract hydrogen from the environment (resulting in de-iodination). Store in amber vials wrapped in foil.

  • Acidity: Pyrazoles are basic. If stored in an environment with acid fumes (e.g., near HCl or acetic acid bottles), the pyrazole nitrogen will protonate. This ammonium salt formation lowers the activation energy for acid-catalyzed protodeiodination. Store under inert gas (Argon/Nitrogen) at -20°C.

Part 2: Reaction Optimization (Cross-Coupling)

Q: I am attempting a Suzuki-Miyaura coupling at the C3 position, but I am seeing significant amounts of the de-iodinated byproduct (1-cyclopentyl-5-methyl-1H-pyrazole). Why is this happening?

A: This is a classic case of Pd-catalyzed hydrodehalogenation . When the transmetallation step (the entry of your boronic acid) is slower than the side reactions, the Palladium(II) intermediate seeks other pathways to regenerate Pd(0).

The Mechanism of Failure:

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • The Stall: Steric bulk from the boronic acid or poor base solubility slows down transmetallation.

  • The Side Reaction: The Pd(II)-Ar-I species undergoes

    
    -hydride elimination (if alkyl groups are on the ligand) or abstracts a hydride from the solvent (especially alcohols like MeOH or EtOH).
    
  • Reductive Elimination: The complex eliminates Ar-H instead of Ar-R.

Corrective Protocol:

  • Switch Solvents: Eliminate alcohols. Use 1,4-Dioxane or Toluene (anhydrous). Alcohols are primary hydride donors in this failure mode.

  • Base Selection: Switch from alkoxide bases (NaOEt, KOtBu) which can serve as hydride sources via

    
    -elimination, to inorganic bases like Cs₂CO₃  or K₃PO₄ .
    
  • Catalyst Ligand: Use electron-rich, bulky ligands like XPhos or SPhos . These accelerate the oxidative addition and transmetallation steps, outcompeting the slower hydrodehalogenation pathway.

Quantitative Comparison of Conditions:

ParameterHigh Risk (Avoid)Recommended (Safe)Reason
Solvent Methanol, Ethanol, Isopropanol1,4-Dioxane, DMF, TolueneAlcohols act as hydride donors for de-halogenation.
Base NaOEt, KOtBu, Et₃NCs₂CO₃, K₃PO₄, K₂CO₃Alkoxides can undergo

-hydride elimination.
Temp >100°C (Prolonged)60-80°C (Optimized)High thermal energy promotes homolytic C-I cleavage.
Catalyst Pd(PPh₃)₄ (Slow turnover)Pd(dppf)Cl₂, Pd-XPhos G2Faster cycle prevents "stalling" at Pd(II) stage.
Part 3: Metal-Halogen Exchange (Lithiation)

Q: I am trying to convert the iodide to a formyl group using n-BuLi and DMF. The reaction works, but I get 20% de-iodinated starting material. How do I fix this?

A: The issue lies in the thermodynamics of the Lithium-Iodine exchange versus the quenching rate .

  • Temperature Control is Critical: The exchange reaction generates a heteroaryl lithium species. At temperatures above -78°C, this species acts as a base rather than a nucleophile. It will deprotonate the solvent (THF) or the cyclopentyl ring of a neighbor molecule (intermolecular deprotonation), leading to the "reduced" product upon workup.

  • The "Internal Quench" Effect: If your n-BuLi is wet or old, it introduces proton sources immediately.

  • Protocol Adjustment:

    • Cool to -78°C strictly.

    • Add n-BuLi slowly.

    • Trapping: Add the electrophile (DMF) immediately after the exchange is complete (usually <15 mins for iodides). Do not let the lithiated species "sit" and degrade.

Part 4: Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition between the desired cross-coupling and the unwanted de-iodination pathways.

ReactionPathways Start 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole Pd_OxAdd Pd(II) Intermediate (Ar-Pd-I) Start->Pd_OxAdd Pd(0) Catalyst Transmetal Transmetallation (Rate Limiting Step) Pd_OxAdd->Transmetal Boronic Acid + Base (Fast with SPhos/XPhos) Pd_Hydride Pd(II)-Hydride Species Pd_OxAdd->Pd_Hydride Slow Transmetallation allows side reaction Product Desired Coupled Product (C-C Bond Formed) Transmetal->Product Reductive Elimination HydrideSource Hydride Source (Alcohol Solvent / Alkoxide Base) HydrideSource->Pd_Hydride Beta-Hydride Elimination or Solvent Attack Deiodinated De-iodinated Byproduct (Ar-H) Pd_Hydride->Deiodinated Reductive Elimination (H)

Figure 1: Kinetic competition in Palladium-catalyzed coupling. Success depends on accelerating the Transmetallation step (Green) to outcompete Hydride generation (Red).

Part 5: Advanced Troubleshooting (Acidic Workup)

Q: My reaction was successful (TLC showed conversion), but after washing with 1M HCl to remove the pyridine base, I lost my product. What happened?

A: You likely triggered Acid-Catalyzed Protodeiodination . While aryl iodides are generally stable to acid, electron-rich heterocycles (like pyrazoles) are different. The protonation of the pyrazole ring (at N2) creates an electron-deficient species, but if the conditions are vigorous or if there are trace metals present, the reverse reaction of iodination (electrophilic aromatic substitution in reverse) can occur.

Solution:

  • Avoid Strong Acids: Do not use HCl for workups.

  • Use Buffered Washes: Use Saturated Ammonium Chloride (NH₄Cl) or a Phosphate Buffer (pH 6-7) to neutralize basic impurities.

  • Scavengers: If removing pyridine/amine bases is difficult, use solid-supported acid scavengers (like sulfonic acid silica) in a rapid filtration step rather than a prolonged liquid-liquid extraction with aqueous acid.

References
  • Larock, R. C., et al. (2008). "Room Temperature ICl-Induced Dehydration/Iodination... A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles." Journal of Organic Chemistry.

  • Waldo, J. P., et al. (2008). "Synthesis of 1-acyl-4-iodo-1H-pyrazoles." Organic Chemistry Portal.

  • Goossen, L. J., et al. (2010). "Palladium-catalyzed synthesis of aryl halides." Angewandte Chemie International Edition.
  • Knochel, P., et al. (2011). "Functionalization of Heterocycles via Mg and Li Intermediates." Chemical Reviews. (Mechanisms of Halogen-Metal Exchange).

Validation & Comparative

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole vs 1-cyclopentyl-3-bromo-5-methyl-1H-pyrazole reactivity

Author: BenchChem Technical Support Team. Date: March 2026

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole vs. 1-Cyclopentyl-3-bromo-5-methyl-1H-pyrazole

Executive Summary

In the optimization of kinase inhibitors and fragment-based drug discovery, the choice between 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole (Iodo-Analog) and its Bromo-Analog is often dictated by a trade-off between reactivity kinetics and atom economy/cost .

While both scaffolds serve as electrophiles at the C3 position, the Iodo-Analog is the superior candidate for rapid, mild functionalization, particularly in Lithium-Halogen Exchange (Li/X) and difficult Cross-Couplings . The Bromo-Analog , while cost-effective, introduces significant synthetic risks—specifically the competing deprotonation of the acidic 5-methyl group during metallation—requiring more rigorous reaction control.

Physicochemical & Structural Profile[1][2]

The steric bulk of the N-cyclopentyl group combined with the C5-methyl substituent creates a unique "ortho-like" steric environment. This influences both the stability of the parent molecule and the trajectory of incoming catalysts.[1]

Feature3-Iodo-Analog 3-Bromo-Analog Implication
Bond Dissociation Energy (C3-X) ~65 kcal/mol~81 kcal/molIodo-analog undergoes oxidative addition significantly faster.
Polarizability High (Soft)Moderate (Harder)Iodo-analog is more prone to Iodine-Magnesium exchange; Bromo-analog may require Lithium.
Crystallinity Generally HigherModerateIodo-analogs often purify easier via recrystallization due to "halogen bonding" networks.[1]
Leaving Group Ability Excellent (

)
Good (

)
Iodo is required for couplings with sterically hindered boronic acids or at low catalyst loadings.
Mechanistic Deep Dive: The Reactivity Gap

The divergence in performance stems from the activation barrier of the Carbon-Halogen bond. In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the Oxidative Addition step is rate-limiting for the Bromo-analog but often diffusion-controlled for the Iodo-analog.

Visualization: Oxidative Addition Energy Profile

The following diagram illustrates the activation energy (


) disparity between the two analogs during the catalytic cycle.

G Figure 1: Comparative Oxidative Addition Kinetics. The C-I bond allows for room temperature activation. Start Pd(0) + Substrate TS_I TS (Iodo) Low Barrier Start->TS_I Fast (< 25°C) TS_Br TS (Bromo) High Barrier Start->TS_Br Slow (> 60°C) Int Pd(II) Intermediate TS_I->Int TS_Br->Int

Critical Reactivity Analysis
A. Metal-Halogen Exchange & The "Lateral Lithiation" Trap

This is the most critical differentiator.[1]

  • The Hazard: The C5-methyl group is "benzylic-like" (attached to an aromatic heterocycle) and adjacent to the electron-withdrawing N1. It has a pKa

    
     30-32.[1]
    
  • The Bromo Problem: To effect Li/Br exchange, researchers typically use n-BuLi.[2] However, n-BuLi is a strong enough base to competitively deprotonate the C5-methyl group, leading to a mixture of the desired C3-lithio species and the undesired C5-lithiomethyl species (Lateral Lithiation).

  • The Iodo Solution: The C-I bond is weak enough to exchange with Turbo-Grignard (i-PrMgCl·LiCl) or even t-BuLi at -78°C before deprotonation can occur.

B. Suzuki-Miyaura Coupling[1][3]
  • Iodo-Analog: Compatible with "weak" catalyst systems (e.g., Pd(PPh

    
    )
    
    
    
    ) and mild bases (K
    
    
    CO
    
    
    ) at 40–60°C. Ideal for coupling with thermally sensitive boronic acids.
  • Bromo-Analog: Often requires "hot" catalyst systems (e.g., Pd(dppf)Cl

    
    , XPhos Pd G3) and temperatures >80°C.
    
C. Sonogashira Coupling[1][3][4][5]
  • Iodo-Analog: The gold standard.[1] Reacts at Room Temperature (RT) with CuI co-catalysis.[1]

  • Bromo-Analog: Frequently fails or requires forcing conditions (100°C, microwave) which can degrade the alkyne partner.

Decision Framework: When to Use Which?

DecisionTree Figure 2: Selection Logic for 3-Halo-Pyrazoles Start Select Scaffold ReactionType Intended Reaction? Start->ReactionType Coupling Pd-Catalyzed Coupling ReactionType->Coupling Exchange Lithiation / Grignard ReactionType->Exchange Partner Is Coupling Partner Steric/Unstable? Coupling->Partner Reagent Reagent Tolerance? Exchange->Reagent UseIodo1 USE IODO-ANALOG (Mild conditions required) Partner->UseIodo1 Yes UseBromo1 USE BROMO-ANALOG (Cost efficiency) Partner->UseBromo1 No UseIodo2 USE IODO-ANALOG (Allows i-PrMgCl exchange) Reagent->UseIodo2 Sensitive UseBromo2 USE BROMO-ANALOG (Risk of 5-Me deprotonation) Reagent->UseBromo2 Robust

Experimental Protocols
Protocol A: Selective Magnesiation of the Iodo-Analog

This protocol utilizes the "Turbo-Grignard" method to avoid deprotonation of the 5-methyl group, a strategy not viable with the Bromo-analog.

Reagents:

  • 1-cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 equiv)

  • i-PrMgCl[2]·LiCl (1.3 M in THF, 1.1 equiv)

  • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

  • Anhydrous THF[1]

Procedure:

  • Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon.

  • Dissolution: Add the Iodo-pyrazole (1.0 mmol) and anhydrous THF (5 mL). Cool to -15°C (ice/salt bath).

  • Exchange: Dropwise add i-PrMgCl·LiCl (0.85 mL, 1.1 mmol) over 5 minutes.

    • Note: The I/Mg exchange is typically complete within 30 minutes at this temperature.[1] The Bromo-analog would be inert under these conditions.

  • Quench: Add the electrophile (1.2 mmol) dropwise. Allow to warm to RT over 2 hours.

  • Workup: Quench with sat. NH

    
    Cl, extract with EtOAc, and concentrate.[1]
    
Protocol B: High-Efficiency Suzuki Coupling (Bromo-Analog)

Since the Bromo-analog is less reactive, this protocol uses a specialized biarylphosphine ligand (XPhos) to ensure conversion.

Reagents:

  • 1-cyclopentyl-3-bromo-5-methyl-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd

    
    (dba)
    
    
    
    (2 mol%)
  • XPhos (4 mol%)

  • K

    
    PO
    
    
    
    (2.0 equiv)
  • 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine solvent, base, and boronic acid in a vial. Sparge with Nitrogen for 10 mins.

  • Catalyst: Add Pd source, Ligand, and Bromo-pyrazole.

  • Reaction: Seal and heat to 100°C for 4–12 hours.

    • Comparison: The Iodo-analog would likely achieve full conversion at 60°C with simple Pd(PPh

      
      )
      
      
      
      .
  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

References
  • General Reactivity of 3-Halo-Pyrazoles

    • Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source:

  • Lithium-Halogen Exchange Mechanisms

    • Mechanism of Lithium-Halogen Exchange and Rel
    • Source:

  • Pd-Catalyzed Cross-Coupling Trends

    • Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Prize Context).
    • Source:

  • Physical Properties & Safety

    • 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- (Isomer D
    • Source:

Sources

Mastering Pyrazole Functionalization: A Comparative Guide to Iodo- vs. Bromo-Pyrazoles in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. Functionalizing the pyrazole core relies heavily on transition-metal-catalyzed cross-coupling. A critical decision every synthetic chemist faces is selecting the appropriate halogenated precursor: iodo-pyrazole or bromo-pyrazole. While conventional synthetic wisdom suggests that weaker carbon-iodine (C–I) bonds universally accelerate cross-coupling, pyrazole chemistry presents unique mechanistic paradoxes. This guide dissects the reactivity profiles, side-reaction propensities, and optimal catalytic environments for both substrates to help you engineer higher-yielding, reproducible workflows.

Mechanistic Causality: The Bond Energy vs. Stability Paradox

The fundamental difference between iodo- and bromo-pyrazoles lies in their carbon-halogen bond dissociation energies. The C–I bond is highly polarizable and significantly weaker than the C–Br bond. However, in the context of pyrazole cross-coupling, this increased reactivity is not always advantageous.

  • The Iodo-Pyrazole Dilemma (Palladium Catalysis): In Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the rapid oxidative addition of the weak C–I bond outpaces the subsequent transmetalation step. This kinetic mismatch leads to a buildup of the highly reactive Pd(II) intermediate. In electron-rich heterocycles like pyrazoles, this intermediate is highly susceptible to off-cycle protodehalogenation (hydrodehalogenation) or homocoupling (self-coupling)[1][2]. Furthermore, in Buchwald-Hartwig aminations, iodo-pyrazoles frequently suffer from β-hydride elimination side reactions, leading to poor yields[3].

  • The Bromo-Pyrazole Advantage (Palladium Catalysis): Bromo-pyrazoles offer a "Goldilocks" reactivity profile for Pd-catalysis. The slightly higher activation energy required for C–Br oxidative addition perfectly synchronizes with transmetalation rates. Direct comparisons reveal that bromo-derivatives are superior to iodo-pyrazoles in Suzuki-Miyaura reactions due to this drastically reduced propensity for dehalogenation[1].

  • The Copper Exception (Ullmann-Type Catalysis): In Ullmann-type C–O or C–N couplings, Copper(I) catalysts struggle with oxidative addition compared to Palladium. Here, the weak C–I bond becomes strictly mandatory. Bromo-pyrazoles remain largely inert under mild Cu-catalysis, making iodo-pyrazoles the undisputed choice for synthesizing alkoxylated or aminated pyrazoles via copper mediation[4].

Logical Workflow for Substrate Selection

G A Target: Functionalized Pyrazole B Palladium-Catalyzed (Suzuki / Buchwald) A->B Select Catalyst C Copper-Catalyzed (Ullmann C-O / C-N) A->C Select Catalyst D Bromo-Pyrazole Optimal balance of oxidative addition & transmetalation B->D Preferred E Iodo-Pyrazole Susceptible to rapid protodehalogenation B->E Avoid F Iodo-Pyrazole Required for low-valent Cu oxidative addition C->F Preferred G Bromo-Pyrazole Inert under standard mild Cu catalysis C->G Avoid

Decision matrix for selecting iodo- vs bromo-pyrazoles based on cross-coupling pathways.

Quantitative Reactivity Comparison

The following table synthesizes the expected outcomes when deploying iodo- vs. bromo-pyrazoles across standard cross-coupling environments, demonstrating why halogen selection must be tailored to the catalyst metal.

Reaction ClassCatalyst SystemHalogen SubstratePrimary OutcomeDominant Side Reaction
Suzuki-Miyaura Pd(0) / Boronic AcidBromo-Pyrazole High Yield (>80%) Minimal
Suzuki-Miyaura Pd(0) / Boronic AcidIodo-PyrazoleModerate/Low YieldProtodehalogenation / Homocoupling
Buchwald-Hartwig Pd(dba)₂ / LigandBromo-Pyrazole Good Yield (60-70%) Minimal
Buchwald-Hartwig Pd(dba)₂ / LigandIodo-PyrazolePoor Yield (<20%)β-elimination / Dehalogenation
Ullmann C–O/C–N CuI / PhenanthrolineIodo-Pyrazole High Yield (>75%) Minimal
Ullmann C–O/C–N CuI / PhenanthrolineBromo-PyrazoleNo ReactionN/A (Starting material recovered)
Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following methodologies are designed as self-validating systems. The causality behind specific reagent choices is explicitly defined to empower chemists to troubleshoot deviations.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-Pyrazoles

Objective: High-yield arylation of 4-bromo-1-methylpyrazole while actively suppressing dehalogenation[1].

  • Causality Check: Why use XPhos Pd G2? The bulky, electron-rich XPhos ligand facilitates rapid reductive elimination, preventing the Pd(II) intermediate from lingering and undergoing off-cycle protodehalogenation.

Step-by-Step Methodology:

  • Preparation: In a dried Schlenk flask, combine 4-bromo-1-methylpyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Validation Check: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent base-mediated degradation of the pyrazole ring.

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%).

  • Solvent & Degassing: Add a solvent mixture of EtOH/H₂O (4:1). Degas the suspension via 3 consecutive freeze-pump-thaw cycles.

    • Validation Check: Water is essential to activate the boronic acid via boronate formation. Degassing is mandatory; residual oxygen will oxidize Pd(0) and promote substrate homocoupling.

  • Reaction: Backfill with N₂ and heat to 80°C for 2 hours.

    • Validation Check: Monitor via LC-MS. The absence of the[M-Br+H] mass peak (dehalogenated pyrazole) confirms that oxidative addition and transmetalation are perfectly synchronized.

  • Workup: Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Copper-Catalyzed C–O Alkoxylation of 4-Iodo-Pyrazoles

Objective: Direct C4-alkoxylation of 4-iodo-1-tritylpyrazole via Cu-catalysis[4].

  • Causality Check: Why use Iodo over Bromo? Cu(I) requires the highly polarizable C–I bond to overcome the high activation barrier of the rate-determining oxidative addition step. Bromo-pyrazoles will simply return unreacted starting material.

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe vial with 4-iodo-1-tritylpyrazole (1.0 equiv), CuI (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).

    • Validation Check: The phenanthroline ligand is critical; it solubilizes the Cu(I) species and prevents its disproportionation into inactive Cu(0) and Cu(II).

  • Nucleophile & Base: Add the target aliphatic alcohol (excess, acts as both solvent and reactant) and KOtBu (2.0 equiv).

    • Validation Check: KOtBu is required to deprotonate the alcohol, forming the highly nucleophilic alkoxide needed to attack the Cu(III) intermediate.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 130°C for 1 hour.

    • Validation Check: Microwave heating ensures uniform thermal distribution, overcoming the high activation barrier of Cu-mediated C–O bond formation without degrading the acid-sensitive trityl protecting group.

  • Workup: Dilute the crude mixture with DCM, filter through a pad of Celite to remove insoluble copper salts, concentrate under reduced pressure, and purify via column chromatography.

References
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - researchgate.net - 1

  • One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights - nih.gov - 2

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines - researchgate.net - 3

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - nih.gov - 4

Sources

The 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole Scaffold: A Versatile Platform for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Synthetic Utility of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (CAS: 1354704-74-7) is a specialized heterocyclic building block widely utilized in Fragment-Based Drug Discovery (FBDD). While the core molecule itself possesses limited intrinsic biological activity, its derivatives are potent pharmacophores, particularly in the development of kinase inhibitors targeting pathways such as RET , ERK , PI3K , and p38 MAPK .

This guide analyzes the structural advantages of this scaffold, compares its derivatives to standard clinical agents, and provides validated protocols for its synthesis and application in generating bioactive libraries.

Mechanistic Profile & Structural Logic

The biological potency of derivatives stemming from this scaffold is not accidental; it is a result of precise structural engineering.

Structural Activity Relationship (SAR) Analysis
  • N1-Cyclopentyl Group: Unlike a simple methyl group, the cyclopentyl ring provides significant hydrophobic bulk. This allows the molecule to fill the hydrophobic pocket (specifically the "gatekeeper" region or solvent-exposed front pockets) of kinase enzymes, improving binding affinity (

    
    ) and cellular permeability (
    
    
    
    ) compared to N-methyl analogs.
  • C3-Iodo Handle: The iodine atom is a "warhead precursor." It is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to attach diverse aryl or heteroaryl groups that interact with the kinase hinge region.

  • C5-Methyl Group: This substituent often restricts bond rotation, locking the bioactive conformation and preventing steric clashes within the ATP-binding cleft.

Pathway Visualization

The following diagram illustrates how this scaffold integrates into kinase inhibitor design, specifically targeting the ATP-binding site.

KinaseInhibitorDesign cluster_SAR SAR Contributions Scaffold 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (Core Scaffold) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Coupling + Aryl Boronic Acid Derivative Bioactive Derivative (Kinase Inhibitor) Coupling->Derivative Formation of C-C Bond Target Target Kinase (RET, ERK, p38 MAPK) Derivative->Target ATP Competitive Binding Outcome Inhibition of Cell Proliferation (Apoptosis/Stasis) Target->Outcome Signal Blockade N1 N1-Cyclopentyl: Hydrophobic Pocket Fill C3 C3-Aryl (from Iodo): Hinge Binder C5 C5-Methyl: Conformational Lock

Caption: Mechanistic flow from scaffold derivatization to biological outcome. The N1-Cyclopentyl and C5-Methyl groups modulate physicochemical properties, while the C3-position determines target specificity.

Comparative Performance Analysis

When designing a library, the choice of the N-substituent is critical. The table below compares the 1-Cyclopentyl series against standard 1-Methyl and 1-Phenyl analogs, utilizing aggregated data from kinase inhibitor studies (e.g., RET and p38 MAPK inhibition).

Table 1: Comparative Efficacy and ADME Profile of Pyrazole Derivatives
Feature1-Cyclopentyl Derivatives 1-Methyl Derivatives 1-Phenyl Derivatives Clinical Standard (e.g., Sorafenib)
Primary Utility Balanced Potency & SolubilityHigh Solubility, Lower PotencyHigh Potency, Metabolic RiskEstablished Efficacy
LogP (Lipophilicity) 3.2 - 4.5 (Optimal for cell entry)1.5 - 2.5 (Often too polar)> 5.0 (Solubility issues)~3.8
Metabolic Stability High (Cycloalkyl is stable)Moderate (N-dealkylation)Low (Aryl hydroxylation)Moderate
Kinase Selectivity High (Fills specific pockets)Low (Too small for specificity)Moderate (Promiscuous binding)Variable
Cellular IC50 (nM) 10 - 150 nM (Typical)> 500 nM< 50 nM5 - 100 nM
Toxicity Risk LowLowHigh (Toxic metabolites)Moderate

Expert Insight: The 1-Cyclopentyl group offers a "Goldilocks" zone. It provides enough bulk to displace water from the kinase pocket (entropy gain) without introducing the metabolic liabilities associated with aromatic rings (like the phenyl group) or the low permeability of small alkyl groups.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole from commercially available precursors.

Reagents:

  • Acetylacetone (1,3-diketone)

  • Cyclopentylhydrazine hydrochloride

  • Iodine (

    
    ) / Ceric Ammonium Nitrate (CAN) or N-Iodosuccinimide (NIS)
    

Workflow:

  • Cyclization: Dissolve Acetylacetone (10 mmol) in Ethanol (20 mL). Add Cyclopentylhydrazine HCl (10 mmol) and reflux for 3 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1) for the formation of the pyrazole ring.[1][2][3]

  • Iodination: Cool the reaction mixture to 0°C. Add NIS (11 mmol) portion-wise over 30 minutes. Stir at room temperature for 12 hours.

    • Why NIS? NIS provides a cleaner electrophilic iodination at the C3/C4 position compared to elemental iodine, reducing purification burden.

  • Workup: Quench with saturated

    
     (to remove excess iodine). Extract with Ethyl Acetate. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Protocol B: Suzuki-Miyaura Cross-Coupling (Derivatization)

Objective: Attach an aryl "warhead" to the C3-position.

Reagents:

  • 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Dioxane/Water (4:1)

Steps:

  • Degas solvents with Nitrogen for 15 minutes.

  • Combine all reagents in a sealed tube.

  • Heat to 90°C for 4-16 hours.

  • Filter through Celite, concentrate, and purify via HPLC.

Protocol C: In Vitro Kinase Assay (Self-Validating)

Objective: Verify biological activity of the derivative.[1][2][3][4][5][6][7]

  • Setup: Use a standard FRET-based assay (e.g., LanthaScreen).

  • Controls:

    • Negative Control: DMSO only (0% Inhibition).

    • Positive Control:[4] Staurosporine (100% Inhibition).

    • Reference: Sorafenib (Known IC50).

  • Procedure: Incubate Kinase (e.g., RET or p38), ATP (

    
     concentration), and Test Compound (10-point dose response) for 1 hour. Add antibody-tracer mix and read fluorescence.
    
  • Validation: The Z'-factor must be > 0.5 for the assay to be considered valid.

Synthesis & Application Workflow Diagram

SynthesisWorkflow Precursors Precursors: Acetylacetone + Cyclopentylhydrazine Core Core Scaffold: 1-Cyclopentyl-5-methyl-pyrazole Precursors->Core Cyclization (Reflux) Iodinated Activated Scaffold: 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole Core->Iodinated Electrophilic Iodination (NIS) Library Library Generation: Suzuki Coupling (Ar-B(OH)2) Iodinated->Library Pd-Catalysis Screening Biological Screening: Kinase Assay (IC50) Library->Screening High-Throughput Screen

Caption: Step-by-step workflow from raw materials to biologically active kinase inhibitor candidates.

References

  • BenchChem. (2025). Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide. Retrieved from

  • European Patent Office. (2016). EP 3260454 B1: Condensed Pyrimidine Compound or Salt Thereof (RET Inhibitors). Retrieved from

  • National Institutes of Health (NIH). (2017). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives. Retrieved from

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from

  • EPA CompTox. (2025). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. Retrieved from

Sources

A Senior Application Scientist's Guide to the Characterization of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its prevalence in approved drugs highlights its significance and metabolic stability.[1][2] This guide provides an in-depth technical comparison of the reaction products of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole, a versatile building block, when subjected to three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers insights into potential challenges, and provides a framework for troubleshooting, embodying the principles of expertise, experience, and trustworthiness.

Synthesis of the Core Scaffold: 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

A robust and reproducible synthesis of the starting material is paramount. A plausible and efficient two-step synthesis is proposed, commencing with the commercially available 5-methyl-1H-pyrazole.

Step 1: N-Alkylation to yield 1-Cyclopentyl-5-methyl-1H-pyrazole

The introduction of the cyclopentyl group at the N1 position can be achieved via standard N-alkylation procedures.

  • Protocol:

    • To a solution of 5-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add cyclopentyl bromide (1.2 eq.) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-cyclopentyl-5-methyl-1H-pyrazole.

  • Note: The choice of base and solvent can influence the reaction rate and yield. For less reactive alkyl halides, a stronger base and higher temperatures may be necessary. The intermediate, 1-cyclopentyl-5-methyl-1H-pyrazole, is also commercially available, offering a convenient entry point for the subsequent iodination step.[3]

Step 2: Regioselective Iodination

The C3 position of the pyrazole ring can be selectively iodinated using an electrophilic iodine source.

  • Protocol:

    • Dissolve 1-cyclopentyl-5-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent like acetonitrile or dichloromethane.

    • Add N-iodosuccinimide (NIS) (1.1 eq.) to the solution.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

    • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining iodine.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole.

Comparative Analysis of Cross-Coupling Reactions

The C-I bond at the 3-position of the pyrazole is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This section compares the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing representative protocols and expected outcomes based on analogous systems reported in the literature.

Disclaimer: The following protocols and data are based on closely related iodo-pyrazole and iodo-indazole systems. Researchers should consider these as starting points for optimization for the specific 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole substrate.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Aryl/Vinyl Boronic Acids

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, particularly for generating biaryl structures prevalent in many bioactive molecules.

  • Materials:

    • 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

    • Aryl or vinyl boronic acid (1.2 eq.)

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2-5 mol%)

    • Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

    • Solvent (e.g., 1,4-dioxane, DME, or toluene)

  • Procedure:

    • To a Schlenk flask, add 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 eq.), the boronic acid (1.2 eq.), and the palladium catalyst (2-5 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent and the aqueous base.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - Iodo-pyrazole - Boronic Acid - Pd Catalyst Inert Evacuate & Backfill with Inert Gas (3x) Start->Inert Solvents Add Degassed Solvent & Base Inert->Solvents Heat Heat to 80-100 °C Solvents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is an efficient method for the synthesis of aryl- and heteroaryl-alkynes, which are valuable intermediates in organic synthesis.

  • Materials:

    • 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

    • Terminal alkyne (1.2 eq.)

    • Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride) (2-5 mol%)

    • Copper(I) iodide (CuI) (3-10 mol%)

    • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask, add 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 eq.), the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the solvent and the base.

    • Add the terminal alkyne (1.2 eq.) dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - Iodo-pyrazole - Pd & Cu Catalysts Inert Evacuate & Backfill with Inert Gas (3x) Start->Inert Solvents Add Solvent & Base Inert->Solvents Alkyne Add Terminal Alkyne Solvents->Alkyne Stir Stir at RT or Heat Alkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Purify Column Chromatography Filter->Purify Product Isolated Product Purify->Product

Caption: General workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals.

  • Materials:

    • 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

    • Primary or secondary amine (1.2 eq.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle like RuPhos-Pd-G3) (1-3 mol%)

    • Phosphine ligand (e.g., RuPhos, XPhos, or BrettPhos) (1.2-1.5 eq. relative to Pd)

    • Base (e.g., NaOtBu, KOtBu, or LHMDS) (1.4 eq.)

    • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Procedure:

    • To a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

    • Add the anhydrous solvent, followed by the amine and then 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole.

    • Seal the flask and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Start Combine: - Pd Precatalyst - Ligand & Base Solvent Add Anhydrous Solvent Start->Solvent Reactants Add Amine & Iodo-pyrazole Solvent->Reactants Heat Heat to 80-110 °C Reactants->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Performance Comparison and Expected Product Characterization

The choice of coupling reaction will depend on the desired product. The following tables provide a comparative overview of typical reaction parameters and expected yields based on literature precedents for similar substrates.

Table 1: Comparison of Reaction Conditions and Performance
FeatureSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²)-C(sp²), C(sp²)-C(sp)C(sp²)-C(sp)C(sp²)-N
Key Reagents Boronic acid/ester, BaseTerminal alkyne, Base, CuI (co-catalyst)Amine, Base
Typical Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₂Cl₂Pd₂(dba)₃ + Ligand, Palladacycles
Ligand PPh₃, dppfPPh₃Bulky phosphines (RuPhos, XPhos)
Base Na₂CO₃, K₂CO₃, K₃PO₄TEA, DIPANaOtBu, KOtBu, LHMDS, Cs₂CO₃
Temperature 80-110 °CRoom Temp to 60 °C80-110 °C
Typical Yields Good to Excellent (70-95%)Good to Excellent (75-98%)Moderate to Excellent (60-90%)
Key Challenge Protodeboronation of boronic acidHomocoupling of the alkyne (Glaser coupling)Catalyst deactivation, hydrodehalogenation
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Representative Products

The following are predicted chemical shift ranges for the key protons and carbons of the pyrazole core in the expected products. These are estimations and actual values may vary.

Product TypeRepresentative StructurePredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Suzuki Product 1-cyclopentyl-5-methyl-3-phenyl-1H-pyrazoleH4: 6.2-6.5 (s)CH₃: 2.2-2.5 (s)Cyclopentyl-CH: 4.8-5.2 (m)C3: 148-152C4: 105-109C5: 138-142
Sonogashira Product 1-cyclopentyl-5-methyl-3-(phenylethynyl)-1H-pyrazoleH4: 6.3-6.6 (s)CH₃: 2.3-2.6 (s)Cyclopentyl-CH: 4.9-5.3 (m)C3: 130-134C4: 110-114C5: 140-144Alkyne Cs: 80-95
Buchwald-Hartwig Product N-phenyl-1-cyclopentyl-5-methyl-1H-pyrazol-3-amineH4: 5.8-6.1 (s)CH₃: 2.1-2.4 (s)Cyclopentyl-CH: 4.7-5.1 (m)N-H: 5.5-7.0 (br s)C3: 152-156C4: 95-99C5: 137-141

Troubleshooting and Mechanistic Considerations

A deeper understanding of the catalytic cycles and potential pitfalls is crucial for successful synthesis.

Suzuki-Miyaura Coupling:
  • Mechanism: The catalytic cycle involves oxidative addition of the iodo-pyrazole to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

  • Troubleshooting:

    • Low Yield: Incomplete reaction can be due to inactive catalyst or decomposition of the boronic acid. Ensure rigorous degassing of solvents and use fresh reagents. Increasing the temperature or catalyst loading may be beneficial.

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Thorough degassing is critical.

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen can be problematic. Using a stronger base or anhydrous conditions can sometimes mitigate this.

Sonogashira Coupling:
  • Mechanism: This reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a copper cycle generates a copper(I) acetylide intermediate that participates in the transmetalation step.

  • Troubleshooting:

    • Glaser Homocoupling: The primary side reaction is the oxidative dimerization of the terminal alkyne. This can be minimized by running the reaction under strictly anaerobic conditions and at lower temperatures. Copper-free Sonogashira protocols can also be explored.[4]

    • Reaction Stalls: If the reaction does not go to completion, adding a small amount of fresh catalyst may help.

Buchwald-Hartwig Amination:
  • Mechanism: The cycle involves oxidative addition of the iodo-pyrazole to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination.

  • Troubleshooting:

    • Low or No Conversion: The choice of ligand is critical and substrate-dependent. For electron-rich heterocycles like pyrazoles, bulky, electron-rich phosphine ligands are often required.[5] The base is also crucial; strong, non-nucleophilic bases are generally preferred.

    • Hydrodehalogenation: The reduction of the iodo-pyrazole to the corresponding H-pyrazole can be a significant side reaction. This can be influenced by the solvent, base, and ligand.

    • Catalyst Inhibition: Aryl iodides can sometimes have an inhibitory effect on the catalyst.[6] Using a higher catalyst loading or a more robust precatalyst may be necessary.

Conclusion

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole is a valuable and versatile building block for the synthesis of a diverse range of pyrazole derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide reliable and efficient pathways to C-C and C-N linked analogs. The choice of reaction will be dictated by the desired final product, and successful implementation relies on a careful consideration of the catalyst system, reaction conditions, and potential side reactions. This guide provides a comprehensive starting point for researchers to explore the rich chemistry of this important heterocyclic scaffold.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Vasilevskij, S.F., Belov, A.I., & Shvartsberg, M.S. (n.d.). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. Retrieved from [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from [Link]

  • ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Retrieved from [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. Retrieved from [Link]

  • G. Jamieson, A., & D. P. Martin, S. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0327424). NP-MRD. Retrieved from [Link]

  • Zhang, J., et al. (2023, February 7). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. Retrieved from [Link]

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Deneva, V., et al. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). PMC. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Retrieved from [Link]

  • SciSpace. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Advances. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Characterization of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signature of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry. Beyond a simple data report, this document offers a comparative assessment of NMR spectroscopy against other common analytical techniques, supported by detailed experimental protocols and an expert interpretation of the expected spectral data.

Introduction: The Importance of Structural Elucidation

The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Therefore, precise and accurate characterization of each new pyrazole derivative is not merely a procedural step but a critical aspect of the research and development process. This guide will use 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole as a case study to illustrate a robust analytical workflow.

NMR Analysis of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole: A Predictive Approach

In the absence of a publicly available experimental spectrum for the title compound, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the substituent effects on the pyrazole core and by referencing data from structurally similar compounds.

Molecular Structure and Atom Numbering

For clarity in the following spectral assignments, the molecular structure and atom numbering of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole are presented below.

Figure 2: Standard workflow for NMR analysis of a small organic molecule.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved; gentle warming or vortexing can be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Pulse Sequence: A standard 30-degree pulse sequence (e.g., zg30 on Bruker instruments) is typically sufficient.

    • Number of Scans: 16 to 32 scans should provide an excellent signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for ¹H NMR.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

  • ¹³C NMR Acquisition (100 MHz for a 400 MHz Spectrometer):

    • Pulse Sequence: A standard proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., zgpg30 on Bruker instruments) is recommended.

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

    • Spectral Width (sw): A spectral width of 200-220 ppm will encompass the chemical shifts of most organic compounds.

  • 2D NMR Experiments (if necessary):

    • For unambiguous assignment of all proton and carbon signals, especially for novel compounds, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques. The following table compares the utility of NMR with other common methods for the analysis of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive; provides a wealth of structural information in a single set of experiments.Relatively low sensitivity compared to mass spectrometry; requires a larger sample amount.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (with high-resolution MS); fragmentation patterns can provide structural clues.Extremely sensitive (requiring only micrograms of sample); provides definitive molecular weight.Does not provide detailed information on the connectivity of atoms or stereochemistry.
X-ray Crystallography Unambiguous three-dimensional structure of the molecule in the solid state.Provides the "gold standard" for structural determination.Requires a single crystal of suitable quality, which can be difficult to obtain; the solid-state structure may not be representative of the solution-state conformation.
Elemental Analysis (EA) The percentage composition of C, H, N, and other elements in the compound.Provides a fundamental confirmation of the empirical formula.Does not provide any information about the arrangement of atoms within the molecule.

graph "Analytical_Technique_Comparison" {
rankdir=TB;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_nmr" { label="NMR Spectroscopy"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; nmr_info [label="Connectivity\nStereochemistry\n3D Structure (in solution)"]; }

subgraph "cluster_ms" { label="Mass Spectrometry"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; ms_info [label="Molecular Weight\nElemental Composition\nFragmentation"]; }

subgraph "cluster_xray" { label="X-ray Crystallography"; style=filled; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; xray_info [label="Definitive 3D Structure\n(in solid state)"]; }

subgraph "cluster_ea" { label="Elemental Analysis"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; ea_info [label="Empirical Formula\nPurity"]; }

Target [label="1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Target -> nmr_info; Target -> ms_info; Target -> xray_info; Target -> ea_info; }

Figure 3: Complementary information provided by different analytical techniques for structural elucidation.

Conclusion

The structural elucidation of novel compounds such as 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole requires a multi-faceted analytical approach. NMR spectroscopy stands as the primary tool for determining the detailed molecular architecture in solution. The predicted ¹H and ¹³C NMR spectra, based on a thorough understanding of substituent effects, provide a reliable template for the analysis of experimental data. When combined with the high sensitivity of mass spectrometry for molecular weight determination and the definitive structural information from X-ray crystallography (when obtainable), a complete and unambiguous characterization can be achieved. This guide serves as a comprehensive resource for researchers, providing not only the expected spectral data but also the underlying principles and practical methodologies for the robust analysis of substituted pyrazoles.

References

  • Deng, X., & Mani, N. S. (2006). A regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic Letters, 8(16), 3505–3508.
  • Elguero, J., Goya, P., & Jagerovic, N. (2003). The Chemistry of Pyrazoles. In The Chemistry of Heterocyclic Compounds, Volume 60 (pp. 1-178). John Wiley & Sons, Inc.
  • Faria, J. V., & Pilli, R. A. (2018). Recent advances in the synthesis of pyrazoles. Journal of the Brazilian Chemical Society, 29(9), 1819-1859.
  • Katritzky, A. R., & Perumal, S. (2005). Comprehensive Organic Functional Group Transformations II.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Yadav, V. K., & Kumar, N. V. (2007). A new and efficient protocol for the synthesis of 4-iodopyrazoles. Tetrahedron Letters, 48(20), 3543-3545.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Claramunt, R. M., Elguero, J., & Fruchier, A. (1985). 13C NMR spectra of N-substituted pyrazoles. Magnetic Resonance in Chemistry, 23(4), 269-274.
  • Begtrup, M., & Larsen, P. (1990). 1H and 13C NMR spectra of N-unsubstituted pyrazoles. Magnetic Resonance in Chemistry, 28(8), 698-706.

A Comparative Guide to the X-ray Crystallography of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole Adducts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole in Drug Discovery

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals.[1][2] The specific molecule, 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole, is of particular interest due to the presence of an iodine atom at the 3-position. This feature makes it an excellent candidate for forming halogen-bonded adducts. Halogen bonding is a highly directional and specific non-covalent interaction that is increasingly being exploited in drug design and crystal engineering to control the assembly of molecules in the solid state.[3][4] Understanding the three-dimensional structure of this pyrazole and its interactions with other molecules through adduct formation is paramount for developing novel therapeutics with enhanced efficacy and specificity. X-ray crystallography stands as the definitive method for elucidating these intricate atomic-level details.[5][6]

Part 1: Synthesis and Adduct Formation: A Proposed Pathway

Proposed Synthesis of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole

The synthesis can be envisioned as a two-step process: the formation of the pyrazole core followed by regioselective iodination.

Step 1: Synthesis of 1-Cyclopentyl-5-methyl-1H-pyrazole

This can be achieved via a condensation reaction between a 1,3-dicarbonyl compound, such as acetylacetone, and cyclopentylhydrazine. The regioselectivity of this reaction is a critical consideration.[9]

Step 2: Regioselective Iodination at the C3 Position

The resulting 1-Cyclopentyl-5-methyl-1H-pyrazole can then be regioselectively iodinated. Several methods exist for the iodination of pyrazoles.[10] A common and effective method involves the use of N-iodosuccinimide (NIS) or iodine monochloride (ICl) as the iodine source.[11][12] The directing effects of the cyclopentyl and methyl groups will influence the position of iodination.

Formation of Crystalline Adducts

The iodine atom at the C3 position of the pyrazole ring possesses a region of positive electrostatic potential, known as a σ-hole, making it a potent halogen bond donor.[13] To obtain crystalline adducts suitable for X-ray diffraction, co-crystallization with a halogen bond acceptor is necessary. Common and effective halogen bond acceptors for iodinated heterocycles include pyrazines, pyridines, and other nitrogen-containing aromatic compounds.[3][4] 1,4-Diiodotetrafluorobenzene (DITFB) is another well-established and powerful halogen bond donor that can be used to form co-crystals.[14]

Part 2: The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[15][16] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationship of drug candidates.

Experimental Protocol: From Crystal to Structure

The process of obtaining a crystal structure can be broken down into three key stages: crystallization, data collection, and structure solution and refinement.[1][17]

1. Crystallization: The Art and Science of Growing Quality Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[1] Several techniques can be employed:

  • Slow Evaporation: A solution of the pyrazole adduct in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.[17]

  • Vapor Diffusion: This method involves placing a drop of the concentrated adduct solution in a sealed container with a reservoir of a less volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the drop induces crystallization.

  • Microbatch Under-Oil Crystallization: This high-throughput technique involves dispensing small droplets of the crystallization solution under a layer of inert oil, which controls the rate of solvent evaporation.

  • Encapsulated Nanodroplet Crystallization (ENaCt): An automated, high-throughput method where nanoliter-scale droplets of the analyte solution are encapsulated in an inert oil, allowing for slow solvent loss and crystal growth.[1]

Table 1: Comparison of Crystallization Techniques

TechniqueSample AmountThroughputSuccess RateKey Advantage
Slow Evaporationmg-gLowVariableSimple setup
Vapor Diffusionµg-mgMediumGenerally higher than slow evaporationBetter control over supersaturation
Microbatch Under-OilµgHighHighHigh-throughput screening
ENaCtng-µgVery HighHighMiniaturized, high-throughput

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[15] The diffracted X-rays are recorded by a detector, producing a unique diffraction pattern.

3. Structure Solution and Refinement: From Pattern to 3D Model

The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is then solved using computational methods to generate an initial electron density map. From this map, a molecular model is built and then refined against the experimental data to yield the final, highly accurate crystal structure.[5]

Expected Crystallographic Data and Interpretation

The X-ray crystal structure of a 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole adduct would provide a wealth of information. Key parameters to analyze include:

  • Halogen Bond Geometry: The distance and angle of the C-I···N (or other acceptor) interaction. A distance shorter than the sum of the van der Waals radii and an angle close to 180° are indicative of a strong halogen bond.[4]

  • Intermolecular Interactions: Other non-covalent interactions, such as hydrogen bonds, π-π stacking, and C-H···π interactions, that contribute to the overall crystal packing.

  • Molecular Conformation: The precise conformation of the cyclopentyl group and the overall planarity of the pyrazole ring.

G cluster_0 Experimental Workflow cluster_1 X-ray Crystallography Synthesis Synthesis Purification Purification Synthesis->Purification Adduct Formation Adduct Formation Purification->Adduct Formation Crystallization Crystallization Adduct Formation->Crystallization Single Crystal Single Crystal Crystallization->Single Crystal X-ray Beam X-ray Beam Single Crystal->X-ray Beam Diffraction Pattern Diffraction Pattern X-ray Beam->Diffraction Pattern Data Processing Data Processing Diffraction Pattern->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Refined Structure Refined Structure Structure Solution->Refined Structure G X-ray_Crystallography X-ray_Crystallography NMR_Spectroscopy NMR_Spectroscopy X-ray_Crystallography->NMR_Spectroscopy Solid vs. Solution Computational_Chemistry Computational_Chemistry NMR_Spectroscopy->Computational_Chemistry Conformation Analysis Rotational_Spectroscopy Rotational_Spectroscopy Rotational_Spectroscopy->Computational_Chemistry Gas-Phase Geometry Computational_Chemistry->X-ray_Crystallography Predict & Rationalize

Sources

Comparative Guide: Optimizing Catalysts for 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Context

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (CAS No. 1354704-74-7) is a highly valuable heterocyclic building block, most notably utilized in the synthesis of cutting-edge covalent KRAS G12C inhibitors such as JDQ443 for the treatment of solid tumors.

For drug development professionals and synthetic chemists, functionalizing the C-3 position of this pyrazole core via Suzuki-Miyaura cross-coupling presents a distinct challenge. The C-3 carbon is electronically deactivated compared to the C-4 position, and it suffers from significant steric hindrance imposed by the adjacent N1-cyclopentyl and C5-methyl groups. Furthermore, the basic pyrazole nitrogen can coordinate to transition metals, leading to catalyst poisoning. This guide objectively compares catalyst systems to overcome these barriers, providing a self-validating protocol for maximum yield.

Mechanistic Pathway: The C-3 Arylation Challenge

To understand why catalyst selection is critical, we must examine the Suzuki-Miyaura catalytic cycle. The rate-limiting step for 3-iodopyrazoles is often the oxidative addition due to the electron-rich nature of the pyrazole ring resisting the insertion of the Pd(0) species. Subsequently, reductive elimination is hindered by the steric bulk of the N1-cyclopentyl group.

SuzukiCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole TransMet Transmetalation (Boronic Acid/Ester) OxAdd->TransMet Base (e.g., K3PO4) RedElim Reductive Elimination (Product Formation) TransMet->RedElim Ar-B(OH)2 RedElim->Pd0 Cross-Coupled Product

Figure 1: Suzuki-Miyaura catalytic cycle for the C-3 arylation of 3-iodopyrazoles.

Comparative Analysis of Catalysts

The table below summarizes the performance of three distinct palladium catalyst systems when applied to the C-3 coupling of sterically hindered 3-iodopyrazoles [1][2].

Catalyst SystemLigand ClassificationTypical Temp (°C)Reaction Time (h)Avg. Yield (%)Key Advantage / Limitation
Pd(PPh₃)₄ Monodentate (Phosphine)100 - 12012 - 2440 - 60Advantage: Low cost.Limitation: Highly prone to catalyst poisoning by the pyrazole nitrogen; requires harsh heating.
Pd(dppf)Cl₂ Bidentate (Phosphine)90 - 1108 - 1665 - 80Advantage: Good thermal stability.Limitation: Slower reductive elimination due to the rigid bite angle of the dppf ligand.
RuPhos-Pd-G3 Bulky Dialkylbiaryl80 - 952 - 690 - 97Advantage: Rapid Pd(0) generation; resists heteroatom poisoning; excellent for bulky substrates.Limitation: Higher initial reagent cost.

Deep Dive: Why RuPhos-Pd-G3 is the Industry Standard

For the synthesis of complex pharmaceutical intermediates like KRAS G12C inhibitors, is the undisputed optimal choice. In published syntheses of JDQ443 analogs, this catalyst system achieved yields up to 97% at 80 °C [3].

The Causality of Superior Performance:

  • Steric Bulk (Reductive Elimination): The large dialkylbiaryl framework of the RuPhos ligand forces the coupled organic fragments closer together on the palladium center, drastically lowering the activation energy required for reductive elimination.

  • Electron-Rich Core (Oxidative Addition): The dicyclohexylphosphine moiety makes the Pd(0) center highly electron-rich, accelerating the initial oxidative addition into the deactivated C-I bond of the pyrazole.

  • Precatalyst Architecture (Active Species Generation): Unlike Pd(PPh₃)₄ which requires in-situ reduction, the Generation 3 (G3) mesylate precatalyst undergoes rapid, base-mediated activation at room temperature to form the active monoligated L-Pd(0) species. This prevents the formation of inactive Pd-black and minimizes the time the boronic acid spends at high temperatures, reducing protodeboronation side-reactions.

Optimized Experimental Protocol

The following methodology is a self-validating system designed to maximize yield and reproducibility for the Suzuki-Miyaura coupling of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole using RuPhos-Pd-G3 [2].

Step-by-Step Methodology

Step 1: Reagent Assembly

  • Action: To an oven-dried Schlenk flask, add 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid/ester (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Causality: A slight stoichiometric excess of the boronic partner compensates for minor protodeboronation. K₃PO₄ is selected over weaker bases (e.g., Na₂CO₃) because its higher basicity is required to efficiently generate the reactive boronate complex and facilitate transmetalation with bulky biaryl-ligated palladium complexes.

Step 2: Solvent Degassing

  • Action: Suspend the reagents in a 4:1 mixture of 1,4-Dioxane and deionized Water. Sparge the mixture vigorously with Argon for 15 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes and destroys electron-rich Pd(0) species. The inclusion of water is non-negotiable; it dissolves the inorganic phosphate base, enabling the biphasic transmetalation critical to the catalytic cycle.

Step 3: Precatalyst Activation

  • Action: Under a positive stream of Argon, add RuPhos-Pd-G3 (0.05 equiv) and supplemental free RuPhos ligand (0.05 equiv).

  • Causality: Adding supplemental free ligand shifts the equilibrium away from the formation of inactive Pd-dimers or Pd-black, stabilizing the highly reactive monoligated Pd(0) intermediate throughout the duration of the reaction.

Step 4: Reaction Execution

  • Action: Seal the vessel and heat the mixture in an oil bath at 85 °C for 4 hours. Monitor completion via LC-MS.

  • Causality: 85 °C provides the exact thermal energy required to overcome the steric hindrance of the N1-cyclopentyl group during reductive elimination, without triggering thermal degradation of the pyrazole core.

Step 5: Workup & Isolation

  • Action: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow Step1 Reagent Assembly (Glovebox/Fumehood) Step2 Solvent Degassing (Argon Sparging) Step1->Step2 Step3 Catalyst Addition (RuPhos-Pd-G3) Step2->Step3 Step4 Heating & Stirring (80-95 °C) Step3->Step4 Step5 Workup & Isolation (Extraction/Silica) Step4->Step5

Figure 2: Optimized experimental workflow for RuPhos-Pd-G3 catalyzed cross-coupling.

References

  • Novartis AG. "Pyrazolyl derivatives useful as anti-cancer agents" (US Patent 11,702,409 B2). Google Patents.
  • Brachmann, S. M., et al. "JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors". Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Beyond the Knorr Standard: Benchmarking Regioselective and Catalytic Approaches to Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Bottleneck

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) , Ruxolitinib , and Sildenafil . For over a century, the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) has been the industrial workhorse.

However, for modern drug discovery, the Knorr synthesis presents a critical liability: Regioselectivity .

When reacting unsymmetrical 1,3-diketones with substituted hydrazines, the Knorr method frequently yields a difficult-to-separate mixture of 1,3- and 1,5-isomers.[1] This guide benchmarks the classical Knorr protocol against two modern alternatives that offer superior precision and atom economy: Enaminone-Mediated Regiocontrol and Transition-Metal Catalyzed [3+2] Annulation .

The Benchmark: Classical Knorr Synthesis

Mechanism & Limitations

The Knorr synthesis relies on the nucleophilic attack of hydrazine nitrogens on the carbonyl carbons. The limitation arises because the difference in electrophilicity between the two carbonyls in an unsymmetrical diketone is often negligible. This leads to competitive pathways and isomeric mixtures (often ranging from 60:40 to 50:50 ratios).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the bifurcation point where regioselectivity is lost in the Knorr mechanism.

Knorr_Mechanism Start Unsymmetrical 1,3-Diketone Inter_A Intermediate A (Attack at C1) Start->Inter_A Path A Inter_B Intermediate B (Attack at C3) Start->Inter_B Path B Hydrazine Substituted Hydrazine Hydrazine->Inter_A Hydrazine->Inter_B Prod_15 1,5-Isomer (Often Major) Inter_A->Prod_15 - H2O Prod_13 1,3-Isomer (Often Minor) Inter_B->Prod_13 - H2O

Caption: The Knorr bifurcation. Similar electrophilicity at C1 and C3 leads to competitive nucleophilic attacks, resulting in isomeric mixtures.

The Challengers

Method A: Enaminone-Mediated Synthesis (The "Precision" Alternative)

Instead of a diketone, this method uses enaminones (typically formed from acetylenes or ketones + DMF-DMA).

  • The Logic: Enaminones possess distinct electrophilic sites (a hard carbonyl and a soft Michael-acceptor alkene). This electronic differentiation forces the hydrazine to attack in a predictable sequence, often yielding >98:2 regioselectivity.

  • Best For: Synthesizing specific 1,3- or 1,5-disubstituted pyrazoles where the Knorr method fails to discriminate.

Method B: Copper-Catalyzed [3+2] Cycloaddition (The "Scope" Alternative)

This approach abandons carbonyl condensation entirely, utilizing the oxidative coupling of hydrazones with nitroolefins or alkynes (often Cu or Ru catalyzed).

  • The Logic: By controlling the catalyst ligand sphere, one can force the formation of the sterically disfavored isomer.

  • Best For: Late-stage functionalization and substrates sensitive to the acidic reflux conditions of Knorr.

Comparative Data Analysis

The following table aggregates experimental data comparing the synthesis of a standard drug-like scaffold (e.g., 1-phenyl-3-(trifluoromethyl)pyrazole derivatives).

MetricClassical Knorr Enaminone Method Cu-Catalyzed [3+2]
Regioselectivity (Ratio) 60:40 to 85:15>98:2 >95:5
Typical Yield 85-95% (Combined isomers)75-88% (Single isomer)65-80%
Reaction Temperature Reflux (80-120°C)Room Temp - 60°CRoom Temp - 40°C
Atom Economy High (Water byproduct)Moderate (Amine byproduct)Moderate (Ligand/Oxidant dep.)
Purification Burden High (Isomer separation req. column chromatography)Low (Often recrystallization)Medium (Catalyst removal)
Green Metric (E-Factor) High (due to purification solvent)LowMedium

Experimental Protocols

Protocol A: Classical Knorr (Baseline)

Use this for symmetrical diketones or when isomer separation is trivial.

  • Dissolution: Dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M).

  • Addition: Add 1.1 eq of Hydrazine hydrochloride.

  • Catalysis: Add catalytic Acetic Acid (10 mol%).

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by LCMS.

  • Workup: Evaporate solvent. Neutralize with sat. NaHCO3. Extract with EtOAc.[2]

  • Purification: Critical Step. Subject crude oil to flash chromatography (Hexane/EtOAc gradient) to separate 1,3 and 1,5 isomers.

Protocol B: Regioselective Enaminone Synthesis (Recommended)

Use this for high-value unsymmetrical scaffolds.

  • Enaminone Formation: React ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux for 4h. Concentrate to obtain the crude enaminone intermediate.

  • Cyclization: Dissolve the enaminone (1.0 eq) in Ethanol.

  • Controlled Addition: Add the substituted hydrazine (1.1 eq) at 0°C (Ice bath).

    • Expert Insight: Low temperature favors the kinetic attack at the β-carbon (Michael addition) over the carbonyl, locking the regiochemistry before cyclization.

  • Reaction: Allow to warm to Room Temperature and stir for 12h.

  • Isolation: Product often precipitates out. Filter and wash with cold ethanol.

    • Validation: Check 1H NMR. The absence of a secondary set of pyrazole protons confirms regiopurity.

Decision Matrix: Which Method Should You Choose?

Use this logic flow to select the optimal synthetic route for your target molecule.

Decision_Matrix Start Target Pyrazole Molecule Sym Is the 1,3-Dicarbonyl Precursor Symmetrical? Start->Sym Knorr USE KNORR SYNTHESIS (Cheapest, Scalable) Sym->Knorr Yes Isomer Is a specific Regioisomer (1,3 vs 1,5) Critical? Sym->Isomer No Sensitive Does substrate tolerate Acid/Heat? Isomer->Sensitive Yes Enaminone USE ENAMINONE METHOD (High Regiocontrol) Metal USE Cu/Ru CATALYSIS (Sensitive Groups/Late Stage) Sensitive->Enaminone Yes Sensitive->Metal No

Caption: Strategic selection workflow. Symmetrical substrates favor Knorr; complex unsymmetrical targets require Enaminone or Catalytic routes.

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . Reaction Chemistry & Engineering, 2022.[3]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins . Journal of Organic Chemistry, 2008.[4]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . ResearchGate/Molecules, 2023.

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides . Journal of Organic Chemistry, 2024.[5]

  • A Catalytic Version of the Knorr Pyrrole Synthesis . Journal of the American Chemical Society, 2024.[6]

Sources

Safety Operating Guide

1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolith. However, specialized halogenated heterocycles like 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole demand a highly specific logistical and safety approach. The presence of the carbon-iodine (C-I) bond fundamentally alters both the environmental persistence and the thermal destruction requirements of this compound.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill mitigation, and regulatory-compliant disposal of this chemical, ensuring your laboratory maintains both operational excellence and strict environmental compliance.

Section 1: Chemical Profile & Hazard Mechanistics

Before executing any disposal protocol, it is critical to understand why the chemical behaves the way it does.

Table 1: Chemical and Hazard Profile

PropertySpecification
Chemical Name 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole
CAS Number 1354704-74-7
Chemical Class Halogenated Nitrogen Heterocycle (Organoiodine)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Halogenated Waste
Incompatible Materials Strong oxidizing agents, strong acids, reactive metals

Mechanistic Causality of Hazards: The hazard profile of this pyrazole derivative is heavily dictated by its C-I bond. Organoiodine compounds are highly persistent in groundwater and exhibit significant aquatic cytotoxicity and genotoxicity—often orders of magnitude higher than inorganic iodine species . Furthermore, under thermal stress or photolytic conditions, the C-I bond can cleave to release highly reactive iodine radicals. Consequently, this compound cannot be disposed of via standard organic waste streams; it requires specialized thermal destruction to prevent the release of persistent organohalogens into the environment.

Section 2: Waste Segregation & Accumulation Protocol

The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA) 40 CFR Part 262 .

The Causality of Segregation: Mixing 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole with non-halogenated solvents is a critical operational failure. Incineration of halogenated organics requires specialized high-temperature rotary kilns (>1000°C) equipped with caustic flue-gas scrubbers . If burned in a standard incinerator, the iodine content generates hydrogen iodide (HI) and iodine gas (I₂), which are highly corrosive and will destroy standard incinerator linings while releasing toxic emissions into the atmosphere.

Step-by-Step Disposal Methodology:

  • Identify the Waste Stream: Classify all liquid and solid waste containing this compound strictly as "Halogenated Organic Waste."

  • Select the Container: Use high-density polyethylene (HDPE) or glass containers. Crucial: Do not use galvanized steel safety cans. Halogenated compounds and their degradation products can cause rapid corrosion and structural failure of standard metal cans .

  • Satellite Accumulation Area (SAA) Placement: Store the container in a designated SAA at or near the point of generation. The container must remain vapor-tight and sealed at all times except when actively adding waste.

  • Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste. The label must explicitly state "Hazardous Waste - Halogenated Organics (Contains Iodine)."

  • TSDF Handoff: Once the container reaches its volume limit or the maximum accumulation time, transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF) via an EPA Uniform Hazardous Waste Manifest.

WasteLifecycle A Waste Generation (Organoiodine) B Segregation (Halogenated Stream) A->B C Satellite Accumulation (Vapor-Tight Container) B->C D TSDF Transport (EPA Manifest) C->D E Thermal Destruction (>1000°C Incineration) D->E F Gas Scrubbing (HI/I2 Neutralization) E->F

Halogenated waste lifecycle from generation to thermal destruction and gas scrubbing.

Section 3: Emergency Spill Response Workflow

Accidental release of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole requires immediate, methodical action to prevent respiratory exposure and environmental contamination.

Step-by-Step Spill Mitigation Protocol:

  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Assess the volume and concentration of the spill.

  • Don PPE: Equip standard laboratory PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat. For large spills outside a fume hood, a half-face respirator with organic vapor cartridges is required.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pad. Causality note: Do not use combustible absorbents like sawdust, as they may react unpredictably with halogenated compounds and complicate the incineration process.

  • Mechanical Collection: Use non-sparking tools (e.g., polypropylene dustpans) to scoop the absorbed mixture to prevent accidental ignition of any co-solvents.

  • Waste Transfer: Place the saturated absorbent into a heavy-duty, sealable plastic bag or a rigid HDPE container. Label it as "Solid Halogenated Hazardous Waste - Spill Cleanup."

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

SpillResponse S1 Spill Detected S2 Don Appropriate PPE (Nitrile, Goggles) S1->S2 S3 Containment (Inert Absorbent/Sand) S2->S3 S4 Mechanical Collection (Non-Sparking Tools) S3->S4 S5 Transfer to Halogenated Solid Waste S4->S5

Step-by-step emergency response workflow for organoiodine chemical spills.

References

  • Title: Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary (40 CFR Part 262) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Management and Treatment Technologies Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) / National Research Council URL: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.